RU26988
Beschreibung
Eigenschaften
CAS-Nummer |
74915-58-5 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-4-9-22(25)11-8-17-16-6-5-14-12-15(23)7-10-20(14,2)19(16)18(24)13-21(17,22)3/h5-7,10,12,16-19,24-25H,8,11,13H2,1-3H3/t16-,17-,18-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
IXJKSIRTUSUXQC-ZXYIWLIBSA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11,17-dihydroxy-17-(1-propynyl)-androsta-1,4,6-trien-3-one,(11beta,17beta) 11,17-dihydroxy-17-pregnane-1,4,6-triene-20-yn-21-methyl-3-one RU 26988 RU-26988 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of RU26988: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RU26988, a synthetic steroid that has become an invaluable tool in endocrinology research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and its application in isolating and characterizing steroid receptor activity.
Executive Summary
This compound is a potent and highly selective antagonist of the glucocorticoid receptor (GR), also known as the Type II receptor. Its mechanism of action is centered on its high-affinity binding to the GR, thereby preventing the binding and subsequent downstream signaling of endogenous glucocorticoids like cortisol. Crucially, this compound exhibits a very low affinity for the mineralocorticoid receptor (MR), or Type I receptor. This differential binding profile allows for the effective pharmacological blockade of the GR, enabling the specific study of MR-mediated pathways without confounding influences from GR activation.
Mechanism of Action: Selective Glucocorticoid Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a multi-protein complex. Upon binding of an agonist, such as cortisol, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA to regulate the expression of target genes.
This compound disrupts this process by binding to the GR in the cytoplasm. This binding event does not induce the conformational changes necessary for nuclear translocation and subsequent gene regulation. By occupying the receptor's binding site, this compound effectively blocks the binding of endogenous glucocorticoids, thus inhibiting GR-mediated signaling.
dot
Caption: Glucocorticoid Receptor Signaling Pathway Inhibition by this compound.
Quantitative Binding Profile
This compound's utility as a research tool stems from its distinct binding affinities for the glucocorticoid and mineralocorticoid receptors. While precise Ki or IC50 values are not consistently reported across the literature, its binding characteristics can be summarized as follows:
| Receptor | Ligand | Parameter | Value | Reference |
| Glucocorticoid Receptor (Type II) | This compound | Relative Binding Affinity | >2x that of Dexamethasone | [1] |
| Mineralocorticoid Receptor (Type I) | This compound | Relative Potency vs. Aldosterone | < 0.5% | [1] |
| Mineralocorticoid Receptor (Type I) | Aldosterone | Kd (without this compound) | 2.81 x 10⁻⁹ M | [1][2] |
| Mineralocorticoid Receptor (Type I) | Aldosterone | Kd (with 100-fold excess this compound) | 5.02 x 10⁻¹⁰ M | [1][2] |
The significant decrease in the dissociation constant (Kd) for aldosterone in the presence of this compound highlights the effective blockade of the glucocorticoid receptor, which would otherwise contribute to aldosterone binding, leading to a more accurate characterization of the mineralocorticoid receptor's binding kinetics.[1][2]
Experimental Protocols
The selective binding properties of this compound are typically characterized using competitive radioligand binding assays. A general protocol for such an assay is outlined below.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound
-
Unlabeled dexamethasone (for control)
-
Cytosolic preparation containing glucocorticoid receptors
-
Assay buffer
-
Scintillation fluid and counter
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing the glucocorticoid receptors is prepared from a suitable tissue or cell line.
-
Incubation: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. A parallel set of incubations is performed with unlabeled dexamethasone to serve as a reference.
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption followed by centrifugation.
-
Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the glucocorticoid receptor.
dot
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound's mechanism of action as a highly selective and potent glucocorticoid receptor antagonist makes it an indispensable tool for endocrine research. By effectively isolating the mineralocorticoid receptor system, this compound allows for a more precise and detailed investigation of its physiological and pathophysiological roles. The data and protocols presented in this guide provide a foundational understanding for researchers utilizing this important compound.
References
RU26988: A Selective Glucocorticoid Receptor Agonist for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RU26988, with the chemical name 11β,17β-dihydroxy-17α-(prop-1-ynyl)androsta-1,4,6-trien-3-one, is a synthetic steroid that exhibits high selectivity as an agonist for the glucocorticoid receptor (GR). Its utility in research is primarily derived from its minimal cross-reactivity with the mineralocorticoid receptor (MR), making it an invaluable tool for isolating and studying GR-specific pathways and functions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed protocols for its application in key experimental assays. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of glucocorticoid signaling.
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, inflammation, and immune function. Their actions are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon ligand binding, the GR translocates to the nucleus and modulates the expression of target genes.
A significant challenge in studying GR function is the cross-reactivity of many GCs with the mineralocorticoid receptor (MR), which shares a high degree of structural homology with the GR. To dissect the specific roles of the GR, highly selective ligands are required. This compound has emerged as a key research tool due to its pronounced selectivity for the GR over the MR. This selectivity allows for the precise investigation of GR-mediated effects without the confounding influence of MR activation.
Mechanism of Action
This compound functions as a selective glucocorticoid receptor agonist. Its mechanism of action follows the canonical pathway of GR activation:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR, which is part of a multiprotein chaperone complex.
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. This unmasks a nuclear localization signal, facilitating the translocation of the GR-ligand complex into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the GR-ligand complexes typically homodimerize. These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes.
-
Gene Transcription Modulation: The binding of the GR dimer to GREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of downstream genes. As an agonist, this compound promotes the recruitment of co-activators, leading to the transactivation of GR target genes.
The selectivity of this compound for the GR is attributed to specific structural features that favor high-affinity binding to the GR LBD while sterically or electrostatically hindering its interaction with the MR LBD.
This compound Signaling Pathway
Quantitative Data
The defining characteristic of this compound is its high selectivity for the glucocorticoid receptor. While specific direct binding affinity values (Kd or Ki) for this compound are not consistently reported across the literature, its selectivity has been demonstrated through competition assays.
| Parameter | Receptor | Value/Observation | Reference |
| Binding Affinity | |||
| Relative Affinity vs. Aldosterone | Mineralocorticoid Receptor (Type I) | < 0.5% | [1] |
| Relative Affinity vs. Dexamethasone | Glucocorticoid Receptor (Type II) | > 2-fold higher | [1] |
| Kd of [3H]Dexamethasone in the presence of this compound | Glucocorticoid Receptor (Type II) | 0.77 nM | [2] |
| Functional Activity | |||
| EC50 / IC50 | Glucocorticoid Receptor (Type II) | Data not available |
Note: The available data primarily highlights the utility of this compound in displacing glucocorticoids from the GR while having a negligible effect on the MR.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is commonly employed.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid, such as [3H]dexamethasone.
Materials:
-
This compound
-
[3H]dexamethasone (radiolabeled ligand)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
Prepare a stock solution of [3H]dexamethasone at a concentration near its Kd for the GR.
-
Prepare a high-concentration solution of unlabeled dexamethasone (e.g., 1000-fold excess relative to the radioligand) to determine non-specific binding.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the cytosolic extract.
-
To the "total binding" tubes, add only the binding buffer.
-
To the "non-specific binding" tubes, add the high-concentration unlabeled dexamethasone.
-
To the "competition" tubes, add the various dilutions of this compound.
-
-
Incubation:
-
Add the [3H]dexamethasone solution to all tubes.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Glucocorticoid Receptor Transactivation Assay
This assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene under the control of GREs.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Plasmid encoding the human glucocorticoid receptor (if not endogenously expressed)
-
Reporter plasmid containing a luciferase gene downstream of a promoter with GREs (e.g., pGRE-Luc)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate conditions.
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the GR expression plasmid (if necessary) and the pGRE-Luc reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the plasmids for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay system protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
GR Transactivation Assay Workflow
Conclusion
This compound is a potent and highly selective glucocorticoid receptor agonist that serves as an indispensable tool for the specific investigation of GR-mediated signaling pathways. Its minimal affinity for the mineralocorticoid receptor allows for the unambiguous attribution of observed effects to the glucocorticoid receptor. The experimental protocols detailed in this guide provide a framework for the effective utilization of this compound in both binding and functional assays. By employing this compound, researchers can continue to unravel the complex and multifaceted roles of the glucocorticoid receptor in health and disease.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
RU26988: A Technical Guide to Glucocorticoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RU26988, a synthetic steroid, with a primary focus on its high affinity and selectivity for the glucocorticoid receptor (GR). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key concepts.
Core Concepts: Binding Affinity and Selectivity
In pharmacology, the binding affinity of a ligand is a measure of the strength of the interaction between the ligand and its receptor. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. Selectivity , on the other hand, refers to a ligand's ability to bind to a specific type of receptor in preference to others. A highly selective ligand will have a significantly greater affinity for its target receptor compared to its affinity for other receptors, minimizing off-target effects.
This compound: A Potent and Selective Glucocorticoid Receptor Ligand
This compound is recognized as a potent and highly selective ligand for the glucocorticoid receptor (GR), also known as the type II receptor. Its utility in research stems from its ability to specifically interact with GR, allowing for the precise study of GR-mediated signaling pathways without significant interference from other steroid receptors.
Quantitative Binding Profile of this compound
The following tables summarize the binding affinity and selectivity of this compound for the glucocorticoid receptor in comparison to other key steroid receptors.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity of this compound
| Ligand | Receptor | Parameter | Value | Reference |
| This compound | Glucocorticoid Receptor (Type II) | Relative Binding Affinity | >2x that of Dexamethasone | [1] |
Table 2: Selectivity Profile of this compound
| Ligand | Receptor | Parameter | Value (Relative Potency vs. Aldosterone) | Reference |
| This compound | Mineralocorticoid Receptor (Type I) | Relative Potency | < 0.5% | [1] |
Experimental Protocols
The determination of binding affinity and selectivity of ligands like this compound is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone).
Materials:
-
Receptor Source: Cytosolic extract from a tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, A549 cells).
-
Radioligand: [³H]-dexamethasone.
-
Unlabeled Competitor: this compound and a reference compound (e.g., unlabeled dexamethasone).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and a stabilizing agent like molybdate.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a fixed concentration of the cytosolic receptor preparation.
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound or dexamethasone) to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled dexamethasone).
-
Radioligand Addition: Add a fixed concentration of [³H]-dexamethasone to all tubes. The concentration should ideally be at or below the Kd of the radioligand for the receptor to ensure sensitive competition.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (typically several hours to overnight).
-
Separation of Bound and Free Ligand:
-
Charcoal Method: Add a dextran-coated charcoal suspension to each tube. The charcoal binds free radioligand. Centrifuge the tubes to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the free radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification: Measure the radioactivity of the supernatant (charcoal method) or the filters (filtration method) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Concepts
The following diagrams illustrate the principles of competitive binding and the glucocorticoid receptor signaling pathway.
Caption: Principle of a competitive binding assay for this compound.
Caption: Simplified glucocorticoid receptor (GR) signaling pathway.
References
An In-Depth Technical Guide on the In Vivo Effects of RU26988 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated in vivo effects of RU26988 on gene expression. This compound is a potent and highly selective glucocorticoid receptor (GR) agonist, characterized by its minimal affinity for the mineralocorticoid receptor (MR).[1][2] This selectivity makes it an invaluable tool for dissecting the specific downstream genetic pathways regulated by GR activation in a physiological context. While direct, extensive in vivo gene expression profiling studies specifically for this compound are not widely published, this guide leverages data from studies on other potent GR agonists, such as dexamethasone, to provide a representative framework for understanding the expected genomic impact of this compound.
Glucocorticoids, acting through the GR, are powerful modulators of gene expression, influencing a vast array of physiological processes including metabolism, inflammation, and the stress response.[3][4] Upon ligand binding, the GR translocates to the nucleus where it acts as a transcription factor, either activating or repressing the expression of thousands of target genes.[3][4]
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism by which this compound will influence gene expression is through its interaction with the glucocorticoid receptor. The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of a chaperone protein complex. This allows the activated GR-ligand complex to translocate to the nucleus.
Once in the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
-
Transrepression: The GR can repress gene expression by interfering with other transcription factors, such as NF-κB and AP-1, which are key mediators of inflammatory responses. This interaction prevents these factors from binding to their respective DNA response elements.
-
Negative GREs: The GR can also bind to negative GREs (nGREs) to directly repress gene transcription.
These mechanisms collectively result in the widespread up- and down-regulation of genes involved in various cellular pathways.
Expected In Vivo Gene Expression Changes
Based on studies with dexamethasone, in vivo administration of this compound is expected to cause significant and reproducible changes in the transcriptome of various tissues. For instance, a study on the effects of dexamethasone in peripheral blood cells identified over a thousand regulated transcripts in depressed patients and over two thousand in healthy controls.[5] Another study in the mouse liver found that over 30% of expressed genes were affected by dexamethasone treatment.[6]
Table 1: Representative Genes Expected to be Regulated by this compound In Vivo
| Gene Symbol | Gene Name | Expected Regulation | Associated Function |
| FKBP5 | FK506 Binding Protein 5 | Upregulated | Negative feedback regulation of the GR, stress response |
| DUSP1 | Dual Specificity Phosphatase 1 | Upregulated | Anti-inflammatory, MAPK signaling inhibition |
| GILZ | Glucocorticoid-Induced Leucine Zipper | Upregulated | Anti-inflammatory, apoptosis regulation |
| SERPINA3 | Serpin Family A Member 3 | Upregulated | Acute phase response, protease inhibitor |
| IL-6 | Interleukin 6 | Downregulated | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | Downregulated | Pro-inflammatory cytokine |
| CCL2 | C-C Motif Chemokine Ligand 2 | Downregulated | Chemoattractant for monocytes and macrophages |
This table is a composite based on well-documented glucocorticoid-responsive genes.
Table 2: Key Signaling Pathways Likely Affected by this compound
| Pathway Name | Predominant Effect | Key Genes Involved |
| Glucocorticoid Receptor Signaling | Activation | NR3C1, FKBP5, HSPA1A |
| NF-κB Signaling | Inhibition | RELA, NFKB1, IKBKB |
| MAPK Signaling | Inhibition | DUSP1, MAP3K1, JUN |
| Toll-like Receptor Signaling | Inhibition | TLR4, MYD88, IRAK1 |
| Apoptosis | Modulation | BCL2L1, BCL2, CASP3 |
| Glucose Metabolism | Modulation | PCK1, G6PC, FBP1 |
Experimental Protocols for In Vivo Gene Expression Analysis
To assess the in vivo effects of this compound on gene expression, a typical experimental workflow would involve animal models, tissue collection, and high-throughput transcriptomic analysis.
3.1. Animal Model and Dosing
-
Animal Model: C57BL/6J mice are a commonly used strain for in vivo studies.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the experiment.
-
Dosing: this compound would be dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a small amount of ethanol and then diluted). Administration could be via intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage. The dose and frequency would be determined by preliminary dose-ranging studies to establish efficacy and tolerability. A vehicle-only control group is essential.
3.2. Tissue Collection and RNA Extraction
-
Time Points: Tissues should be collected at clinically relevant or pharmacodynamically appropriate time points post-dose (e.g., 4, 8, 24 hours) to capture both early and late gene expression events.
-
Euthanasia and Perfusion: Mice are euthanized according to approved institutional protocols. Perfusion with ice-cold phosphate-buffered saline (PBS) is recommended to remove blood from the tissues.
-
Tissue Harvesting: Target tissues (e.g., liver, spleen, lung, brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
-
RNA Extraction: Total RNA is extracted from the tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
3.3. Gene Expression Profiling
-
Methodology: RNA sequencing (RNA-seq) is the current gold standard for comprehensive and quantitative gene expression analysis. Microarrays can also be used.
-
Library Preparation (for RNA-seq): mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the this compound-treated and vehicle-treated groups.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, gene ontologies, and potential upstream regulators.
-
Conclusion
This compound, as a selective GR agonist, is a powerful tool for elucidating the specific genetic networks controlled by the glucocorticoid receptor in vivo. While direct transcriptomic data for this compound is limited, the extensive knowledge from studies with other potent glucocorticoids like dexamethasone provides a solid foundation for predicting its effects. Researchers can expect this compound to induce widespread, dose-dependent changes in gene expression, particularly affecting genes involved in inflammation, metabolism, and cellular stress responses. The experimental protocols outlined in this guide provide a robust framework for conducting in vivo studies to precisely map the genomic consequences of selective GR activation. Such studies are critical for advancing our understanding of glucocorticoid biology and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
Unraveling Glucocorticoid Signaling: A Technical Guide to the Selective Agonist RU26988
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that play a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and immune function. Their profound effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide range of target genes. The study of GR signaling pathways is crucial for understanding both normal physiology and the pathophysiology of numerous diseases, as well as for the development of novel therapeutics. However, a significant challenge in dissecting GR-specific effects is the cross-reactivity of many GCs with the mineralocorticoid receptor (MR), which can lead to confounding experimental results.
RU26988 emerges as a powerful tool in this context. It is a potent and highly selective glucocorticoid receptor agonist with minimal affinity for the mineralocorticoid receptor.[1][2] This remarkable selectivity makes this compound an invaluable molecular probe for isolating and studying GR-mediated signaling pathways without the interference of MR activation. This technical guide provides an in-depth overview of this compound, its properties, and its application in studying glucocorticoid signaling. It is designed to equip researchers with the necessary information to effectively utilize this compound in their experimental endeavors.
Core Concepts: Glucocorticoid Receptor Signaling
Glucocorticoid signaling is a complex process that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: The classical genomic pathway involves the binding of a glucocorticoid to the cytosolic GR, which is part of a multiprotein complex.[3][4] Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[5][6] Once in the nucleus, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[3][4]
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of inflammatory responses.[3][4] This interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes.
Non-Genomic Signaling: In addition to the well-established genomic effects that occur over hours, glucocorticoids can also elicit rapid, non-genomic effects that are initiated within minutes. These pathways are less well-characterized but are thought to involve membrane-bound GRs and the modulation of intracellular signaling cascades.[7]
This compound: A Selective Tool for GR Research
This compound, with the chemical name 11β,17β-dihydroxy-17α-(1-propynyl)androsta-1,4,6-trien-3-one, is a synthetic steroid that exhibits high binding affinity and selectivity for the glucocorticoid receptor.
Quantitative Data: Binding Affinity and Potency
The defining characteristic of this compound is its superior selectivity for the GR over the MR. This makes it a more precise tool than dexamethasone for studies where MR interference is a concern. Dexamethasone, a commonly used synthetic glucocorticoid, has been shown to compete with aldosterone for MR binding with a relative activity of 26% that of aldosterone, making it less than ideal for specific GR studies.[2] In contrast, this compound has a very low affinity for the mineralocorticoid receptor, with a relative potency of less than 0.5% compared to aldosterone.[1][2] Furthermore, this compound demonstrates a higher affinity for the glucocorticoid receptor, having over twice the ability of unlabeled dexamethasone to compete with [³H]dexamethasone for binding to the renal cytosol glucocorticoid receptor.[1][2]
| Parameter | Ligand | Receptor | Value | Reference |
| Relative Binding Affinity | This compound vs. Dexamethasone | Glucocorticoid Receptor (GR) | >2-fold higher than dexamethasone | [1][2] |
| Relative Binding Affinity | This compound vs. Aldosterone | Mineralocorticoid Receptor (MR) | <0.5% of aldosterone | [1][2] |
| Dissociation Constant (Kd) | Aldosterone | Renal Cytosol Receptors (Type I & II) | Kd1 = 2.81 x 10⁻⁹ M, Kd2 = 3.33 x 10⁻⁸ M | [2] |
| Dissociation Constant (Kd) | Aldosterone (in presence of 100-fold this compound) | Renal Cytosol Receptors (Type I - MR) | 5.02 x 10⁻¹⁰ M | [2] |
Note: Specific EC50 and IC50 values for this compound in functional assays are not widely reported in publicly available literature. Researchers may need to determine these values empirically for their specific experimental systems.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate glucocorticoid signaling pathways.
Glucocorticoid Receptor Competition Binding Assay
This assay is used to determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Target cells or tissues expressing the glucocorticoid receptor.
-
Lysis buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) supplemented with protease inhibitors.
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled this compound and a reference compound (e.g., dexamethasone).
-
Scintillation cocktail and scintillation counter.
-
Charcoal-dextran solution (for separation of bound and free ligand).
Procedure:
-
Cytosol Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosol (supernatant). Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).
-
Competition Binding: In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with a constant amount of cytosol protein. Add increasing concentrations of unlabeled this compound or the reference compound. Include a tube with only the radiolabeled ligand and cytosol to determine total binding, and a tube with a large excess of unlabeled reference compound to determine non-specific binding.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold charcoal-dextran solution to each tube to adsorb the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) on ice. Centrifuge at low speed to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.
GRE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to induce GR-mediated transactivation of gene expression.
Materials:
-
A suitable cell line (e.g., HEK293T, A549) that can be transiently or stably transfected.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
This compound and a positive control (e.g., dexamethasone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
RT-qPCR for Glucocorticoid-Inducible Gene Expression
This method quantifies the change in mRNA levels of GR target genes, such as FKBP5 or GILZ, in response to this compound treatment.
Materials:
-
Cells or tissues of interest.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for the target gene (e.g., FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 4, 8, 24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
NF-κB/AP-1 Reporter Assay for Transrepression
This assay assesses the ability of this compound to inhibit the activity of the pro-inflammatory transcription factors NF-κB and AP-1.
Materials:
-
A suitable cell line.
-
Reporter plasmids containing a luciferase gene driven by a promoter with NF-κB or AP-1 response elements.
-
A control plasmid for normalization.
-
Transfection reagent.
-
An inducer of NF-κB (e.g., TNF-α) or AP-1 (e.g., PMA).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB or AP-1 reporter plasmid and the control plasmid.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction: Add the inducer (TNF-α or PMA) to the wells, while maintaining the this compound concentrations. Include controls with only the inducer and vehicle.
-
Incubation: Incubate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.
-
Luciferase Assay and Data Analysis: Perform the dual-luciferase assay and analyze the data as described for the GRE-luciferase assay. The IC50 value for the inhibition of NF-κB or AP-1 activity can be determined.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of glucocorticoid signaling with this compound.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Caption: Workflow for dissecting GR vs. MR signaling using this compound.
Caption: Logical framework for using this compound in research.
Conclusion
This compound stands as an essential tool for researchers dedicated to the precise investigation of glucocorticoid receptor signaling. Its high selectivity for the GR over the MR allows for the clear delineation of GR-specific effects, thereby overcoming a significant hurdle in the field. By employing the experimental protocols and understanding the conceptual framework outlined in this guide, scientists and drug development professionals can leverage the unique properties of this compound to advance our understanding of glucocorticoid biology and to accelerate the discovery of more targeted and effective therapies. The provided diagrams offer a visual aid to comprehend the complex signaling pathways and the logical application of this selective agonist in experimental design. As research in this area continues to evolve, the utility of highly selective molecular probes like this compound will undoubtedly remain paramount.
References
- 1. Glucocorticoid Receptor and FKBP5 Expression Is Altered Following Exposure to Chronic Stress: Modulation by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]
Foundational Research Applications of RU26988: An In-depth Technical Guide
An important notice regarding the availability of information: Comprehensive searches for "RU26988" in established scientific literature and databases have yielded no specific information regarding this compound. The foundational research, mechanism of action, signaling pathways, experimental protocols, and quantitative data requested for this technical guide do not appear to be publicly available.
The information presented in the following sections is based on generalized knowledge of drug discovery and development principles and should be considered illustrative rather than a definitive guide to this compound. The experimental protocols, data, and signaling pathways are hypothetical examples of what might be expected for a compound in early-stage research.
Hypothetical Profile of this compound
For the purposes of this guide, we will postulate that this compound is a novel small molecule inhibitor targeting a key kinase in a cancer-related signaling pathway. This hypothetical framework will allow for the demonstration of the requested technical guide structure and content.
Quantitative Data Summary
In a typical research scenario, the initial characterization of a compound like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic properties. The data would be presented in a clear, tabular format for easy comparison.
Table 1: In Vitro Activity of this compound
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Type |
| Hypothetical Kinase A | 15 | 5 | Biochemical |
| Hypothetical Kinase B | 250 | 120 | Biochemical |
| Hypothetical Kinase C | >10,000 | >5,000 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (nM) | Target Inhibition (at 100 nM) | Assay Type |
| Cancer Cell Line X | 50 | 95% | Cell-based |
| Cancer Cell Line Y | 150 | 70% | Cell-based |
| Normal Cell Line Z | >5,000 | <10% | Cell-based |
Table 3: In Vivo Pharmacokinetic Properties of this compound in a Mouse Model
| Parameter | Value | Units |
| Bioavailability (Oral) | 45 | % |
| Half-life (t1/2) | 8 | hours |
| Cmax (at 10 mg/kg) | 1.2 | µM |
| AUC | 6.8 | µM*h |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are hypothetical protocols for key experiments that would be used to characterize a compound like this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide specific to each kinase
-
This compound (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Inhibition Assay (Western Blot)
Objective: To confirm that this compound inhibits the phosphorylation of its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total target protein and phosphorylated target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
Quantify the band intensities to determine the extent of target inhibition.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for communicating complex biological pathways and experimental designs. The following are hypothetical representations relevant to the study of a kinase inhibitor.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase A.
Caption: A typical workflow for preclinical drug discovery.
Unraveling the Pharmacodynamics of RU26988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RU26988 is a synthetic steroid renowned for its high affinity and selectivity as a glucocorticoid receptor (GR) agonist, coupled with a notably low affinity for the mineralocorticoid receptor (MR). This distinct receptor binding profile establishes this compound as a valuable pharmacological tool for the specific investigation of GR-mediated physiological and pathological processes, effectively minimizing the confounding effects of MR activation. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding characteristics, mechanism of action, and impact on downstream signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Binding
The selectivity of this compound is quantitatively demonstrated through competitive binding assays. The following tables summarize the available data on its binding affinity for the glucocorticoid and mineralocorticoid receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| [³H]Aldosterone | Mineralocorticoid Receptor (Type I) | Scatchard Analysis | Kd | 2.81 x 10⁻⁹ M | [1] |
| [³H]Aldosterone + this compound (100-fold excess) | Mineralocorticoid Receptor (Type I) | Scatchard Analysis | Kd | 5.02 x 10⁻¹⁰ M | [1] |
| This compound | Mineralocorticoid Receptor (Type I) | Competitive Binding vs. [³H]Aldosterone | Relative Potency | < 0.5% of Aldosterone | [1] |
| This compound | Glucocorticoid Receptor (Type II) | Competitive Binding vs. [³H]Dexamethasone | Potency | > 2x that of unlabeled Dexamethasone | [1] |
Note: The addition of this compound in the Scatchard analysis of [³H]aldosterone binding effectively blocks the glucocorticoid receptors, allowing for a more accurate determination of the kinetic parameters of the mineralocorticoid receptor alone.[1]
Mechanism of Action: A Selective Glucocorticoid Agonist
This compound exerts its effects by acting as a potent agonist at the glucocorticoid receptor. The canonical pathway of GR activation involves the following key steps:
-
Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR. This binding event induces a conformational change in the receptor.
-
Chaperone Dissociation: In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. Ligand binding triggers the dissociation of these chaperone proteins.
-
Nuclear Translocation: The activated GR-ligand complex translocates from the cytoplasm into the nucleus.
-
Dimerization and DNA Binding: Within the nucleus, the GR-ligand complexes typically form homodimers and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the GR dimer to GREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of downstream genes. This can result in either the up-regulation (transactivation) or down-regulation (transrepression) of gene expression, leading to the diverse physiological and pharmacological effects of glucocorticoids.
Signaling Pathways and Experimental Workflows
The intricate signaling cascades initiated by this compound binding to the glucocorticoid receptor can be visualized to better understand the molecular interactions and experimental approaches used to study them.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor upon activation by a ligand such as this compound.
References
RU26988: A Technical Guide to its Application in Transcriptional Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RU26988 is a potent and highly selective synthetic steroid that acts as a ligand for the glucocorticoid receptor (GR). Its minimal affinity for the mineralocorticoid receptor (MR) makes it an invaluable tool for dissecting the specific roles of these two closely related steroid receptors in transcriptional regulation. This technical guide provides an in-depth overview of the mechanisms by which the glucocorticoid receptor modulates gene expression and delineates the utility of this compound in studying these processes. This document includes quantitative data on receptor binding, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of this compound's application in research and drug development.
Core Concepts in Glucocorticoid Receptor Signaling
The glucocorticoid receptor is a ligand-activated transcription factor that plays a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and stress response.[1][2] In its unliganded state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins.[1] Upon binding to a glucocorticoid ligand, such as cortisol or a synthetic compound like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[1][2] Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Mechanisms of GR-Mediated Transcriptional Regulation
The transcriptional effects of the glucocorticoid receptor can be broadly categorized into two main mechanisms: transactivation and transrepression.
Transactivation
Transactivation is the process by which the GR directly enhances the transcription of target genes. This occurs when the ligand-activated GR homodimer binds to positive GREs, leading to the recruitment of coactivator proteins and the general transcription machinery to the promoter, thereby initiating or increasing the rate of transcription.[5]
Transrepression
Transrepression involves the GR-mediated inhibition of gene expression, a mechanism central to the anti-inflammatory effects of glucocorticoids.[3] This can occur through several mechanisms:
-
Tethering: The GR can physically interact with and inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[3] This prevents these pro-inflammatory transcription factors from activating their target genes.
-
Direct Repression: The GR can also bind to negative GREs (nGREs) in the promoter of certain genes, leading to the recruitment of corepressor complexes and the subsequent repression of transcription.[6]
The Impact of this compound on Transcriptional Regulation
This compound is distinguished by its high affinity and selectivity for the glucocorticoid receptor. It has been shown to be more than twice as potent as dexamethasone in competing for binding to the GR.[7][8] Crucially, it exhibits very low affinity for the mineralocorticoid receptor, with a relative potency of less than 0.5% compared to aldosterone.[7][8] This selectivity makes this compound an exceptional tool for isolating GR-mediated effects in experimental systems where both GR and MR are present.
While this compound is primarily utilized as a tool to block the GR and thereby study the specific actions of other hormones on the MR, its interaction with the GR provides a model for understanding how synthetic ligands can modulate transcriptional regulation. Due to a scarcity of publicly available data on the global transcriptional effects of this compound, the well-characterized GR antagonist RU486 (mifepristone) can serve as an illustrative analogue for the effects of a GR antagonist on gene expression.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding characteristics of this compound, highlighting its selectivity.
| Compound | Receptor | Dissociation Constant (Kd) | Relative Potency | Citation |
| [3H]aldosterone | Mineralocorticoid Receptor (Type I) | 5.02 x 10-10 M (in the presence of this compound) | - | [7][8] |
| [3H]aldosterone | Glucocorticoid Receptor (Type II) | 3.33 x 10-8 M | - | [7] |
| This compound | Mineralocorticoid Receptor (Type I) | - | < 0.5% (compared to aldosterone) | [7][8] |
| This compound | Glucocorticoid Receptor (Type II) | - | > 2x that of dexamethasone | [7][8] |
Illustrative Transcriptional Effects of a GR Antagonist (Based on RU486)
This table provides examples of genes whose expression is modulated by glucocorticoids and how a GR antagonist like RU486 can counteract these effects. This serves as a model for how a potent GR ligand like this compound would be expected to behave in a similar context.
| Gene | Function | Effect of Glucocorticoid Agonist (e.g., Dexamethasone) | Effect of GR Antagonist (e.g., RU486) | Citation |
| Mono Amine Oxidase-A (MAO-A) | Neurotransmitter metabolism | Induction | Inhibition of induction | [9] |
| Serum and Glucocorticoid regulated Kinase 1 (SGK-1) | Cell survival, ion transport | Upregulation | Inhibition of upregulation | [1] |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | Inflammation | Repression (via transrepression of NF-κB/AP-1) | Blockade of repression | [10] |
Experimental Protocols
Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a compound like this compound to the glucocorticoid receptor.
Objective: To determine the dissociation constant (Kd) of a test compound for the glucocorticoid receptor.
Materials:
-
Rat renal cytosol preparation (as a source of GR)
-
[3H]dexamethasone (radiolabeled ligand)
-
Unlabeled dexamethasone (for competition)
-
Test compound (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat renal cytosol containing glucocorticoid receptors.
-
Set up a series of incubation tubes. Each tube will contain a fixed concentration of [3H]dexamethasone and the cytosol preparation.
-
To different sets of tubes, add increasing concentrations of either unlabeled dexamethasone (for the standard curve) or the test compound.
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the unbound radioligand using a method such as dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the data as a competition curve and use Scatchard analysis to calculate the dissociation constant (Kd) for the test compound.[7][8]
Reporter Gene Assay
This protocol describes a method to assess the functional effect of a compound on GR-mediated transcription.
Objective: To determine if a test compound acts as an agonist or antagonist of GR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549)
-
Expression vector for the human glucocorticoid receptor
-
Reporter vector containing a GRE-driven promoter upstream of a luciferase gene
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Dexamethasone (as a known agonist)
-
Luciferase assay reagents
Procedure:
-
Co-transfect the mammalian cells with the GR expression vector, the GRE-luciferase reporter vector, and the control vector.
-
After transfection, treat the cells with the test compound at various concentrations, a known agonist (dexamethasone), or a combination of the agonist and the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Analyze the data to determine the effect of the test compound on GR-mediated transcription.
Chromatin Immunoprecipitation (ChIP) Assay (Overview)
A ChIP assay can be used to determine if a GR ligand promotes or inhibits the binding of the GR to specific gene promoters in a cellular context.
Workflow:
-
Cross-link proteins to DNA in living cells.
-
Lyse the cells and shear the chromatin.
-
Immunoprecipitate the GR-DNA complexes using a GR-specific antibody.
-
Reverse the cross-links and purify the DNA.
-
Analyze the purified DNA by qPCR or high-throughput sequencing to identify the gene promoters to which the GR was bound.
Visualizations
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: GR-Mediated Transrepression of NF-κB Signaling.
Caption: Experimental Workflow for a Reporter Gene Assay.
Conclusion
This compound stands out as a critical research tool for its high potency and selectivity for the glucocorticoid receptor. While comprehensive data on its direct transcriptional signature is limited, its utility in isolating GR-dependent signaling pathways is well-established. By serving as a selective blocker of the GR, this compound enables researchers to elucidate the specific functions of the mineralocorticoid receptor and other signaling pathways that may be obscured by the pleiotropic effects of less selective glucocorticoids. The principles of GR-mediated transactivation and transrepression, along with the experimental methodologies outlined in this guide, provide a robust framework for leveraging this compound to advance our understanding of steroid hormone signaling in health and disease, with significant implications for the development of more targeted therapeutics.
References
- 1. Does increased expression of glucocorticoid receptor support application of antagonists to this receptor for the treatment of castration resistant prostate cancer? - Hirayama - AME Medical Journal [amj.amegroups.org]
- 2. Mode of action of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-specific utilization of transcriptional regulatory surfaces by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Type 11 17β-Hydroxysteroid Dehydrogenase Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of steroidogenic genes: STARD1, CYP11A1 and HSD3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the glucocorticoid receptor signature gene Mono Amine Oxidase-A enhances the efficacy of chemo- and anti-androgen therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive activation of transcription factors NF-(kappa)B, AP-1, and NF-IL6 in human head and neck squamous cell carcinoma cell lines that express pro-inflammatory and pro-angiogenic cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Glucocorticoid Receptor Ligand RU26988: A Technical Guide for Exploratory Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and highly selective ligand for the type II glucocorticoid receptor (GR), also known as the classical glucocorticoid receptor. Its utility in neuroscience research stems from its ability to specifically activate this receptor subtype, allowing for the precise dissection of GR-mediated effects from those of the type I mineralocorticoid receptor (MR). This technical guide provides an in-depth overview of the core applications of this compound in exploratory neuroscience, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. While direct, extensive exploratory studies using this compound as the primary investigational compound are not widely published, this guide extrapolates from its known receptor binding profile and the established methodologies in the field to provide a framework for its application.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide illustrative examples of how data from hypothetical neuroscience studies could be presented.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Ligand | Method | Species | Tissue | Binding Affinity/Potency | Reference |
| Glucocorticoid Receptor (Type II) | This compound | Competition Assay vs. [3H]dexamethasone | Rat | Kidney Cytosol | >2 times the ability of unlabeled dexamethasone to compete | [1] |
| Mineralocorticoid Receptor (Type I) | This compound | Competition Assay vs. [3H]aldosterone | Rat | Kidney Cytosol | Relative potency < 0.5% compared to unlabeled aldosterone | [1] |
Table 2: Illustrative Data from a Hypothetical Behavioral Study: Forced Swim Test in Rats
| Treatment Group (n=12/group) | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Latency to Immobility (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 185 ± 10.2 | 45 ± 5.1 |
| This compound | 1 | 160 ± 9.8 | 62 ± 6.3 |
| This compound | 5 | 135 ± 8.5 | 85 ± 7.9 |
| This compound | 10 | 120 ± 7.1 | 102 ± 8.2 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. This table is a hypothetical representation. |
Table 3: Illustrative Data from a Hypothetical In Vivo Microdialysis Study: Corticosterone Levels in the Rat Hippocampus
| Treatment | Time Post-Injection (minutes) | Extracellular Corticosterone (% of Baseline, Mean ± SEM) |
| Vehicle | 0 | 100 ± 5.0 |
| Vehicle | 60 | 98 ± 6.2 |
| Vehicle | 120 | 102 ± 5.8 |
| This compound (5 mg/kg, i.p.) | 0 | 100 ± 4.5 |
| This compound (5 mg/kg, i.p.) | 60 | 75 ± 5.1 |
| This compound (5 mg/kg, i.p.) | 120 | 60 ± 4.8** |
| p < 0.05, **p < 0.01 compared to Vehicle group at the same time point. This table is a hypothetical representation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of this compound for the glucocorticoid receptor.
1. Tissue Preparation:
-
Euthanize adult male Sprague-Dawley rats by decapitation.
-
Rapidly dissect the hippocampus on a cold plate and homogenize in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 0.32 M sucrose.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
2. Competition Binding Assay:
-
Prepare assay tubes containing:
-
100 µL of cytosolic protein (approximately 200-300 µg).
-
50 µL of [3H]dexamethasone (a radiolabeled GR agonist) at a final concentration of 5 nM.
-
50 µL of increasing concentrations of unlabeled this compound (10⁻¹¹ to 10⁻⁶ M) or vehicle.
-
For non-specific binding, add a high concentration (10 µM) of unlabeled dexamethasone.
-
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
3. Separation and Quantification:
-
Separate bound from free radioligand by adding 250 µL of dextran-coated charcoal suspension (0.5% charcoal, 0.05% dextran in Tris-HCl buffer) and incubating for 10 minutes at 4°C.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer an aliquot of the supernatant (containing the bound radioligand) to a scintillation vial.
-
Add 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]dexamethasone binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]dexamethasone binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis Protocol (Hypothetical Application)
This protocol describes a hypothetical experiment to measure the effect of this compound on extracellular corticosterone levels in the hippocampus of freely moving rats.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the ventral hippocampus (AP: -5.6 mm, ML: +5.0 mm, DV: -6.0 mm from bregma).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animals to recover for 5-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect dialysate samples every 20 minutes into vials containing an antioxidant solution.
-
Collect at least three baseline samples.
-
Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
3. Neurochemical Analysis:
-
Analyze corticosterone concentrations in the dialysate samples using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
Express corticosterone concentrations as a percentage of the average baseline concentration for each animal.
-
Analyze the data using a two-way repeated measures ANOVA with treatment and time as factors.
-
Perform post-hoc tests to compare treatment groups at specific time points.
Behavioral Testing Protocol: Elevated Plus Maze (Hypothetical Application)
This protocol outlines a hypothetical experiment to assess the anxiolytic-like effects of this compound in mice.
1. Apparatus:
-
Use a standard elevated plus maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.
2. Experimental Procedure:
-
Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to adult male C57BL/6J mice 30 minutes before testing.
-
Place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
3. Behavioral Analysis:
-
Score the following parameters using automated video tracking software or by a trained observer blind to the treatment conditions:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled.
-
4. Data Analysis:
-
Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].
-
Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test for comparisons with the vehicle group.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key concepts and workflows related to this compound research.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Caption: A typical experimental workflow for a behavioral study using this compound.
Caption: Logical diagram illustrating the use of this compound to isolate GR-mediated effects.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development Using RU26988
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and selective antagonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids. Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes. This regulation occurs through two primary mechanisms: transactivation, where the GR binds to glucocorticoid response elements (GREs) in the promoter regions of genes to activate their transcription, and transrepression, where the GR interacts with other transcription factors, such as NF-κB and AP-1, to inhibit their activity.
Given its high affinity for the GR and very low affinity for the mineralocorticoid receptor (MR), this compound serves as an invaluable tool for specifically dissecting GR-mediated signaling pathways in various cell-based assays.[1] These application notes provide detailed protocols for utilizing this compound to investigate GR antagonism, GR nuclear translocation, and the downstream effects on gene expression.
Data Presentation
The following tables summarize representative quantitative data for glucocorticoid receptor ligands in various cell-based assays. These values can serve as a reference for expected outcomes when developing assays with this compound. The specific IC50 and EC50 values for this compound should be determined empirically using the protocols provided below.
Table 1: Competitive Binding Affinities for the Glucocorticoid Receptor
| Compound | Receptor Source | Radioligand | IC50 / Kd | Reference |
| Dexamethasone | Rat renal cytosol | [³H]dexamethasone | - | [1] |
| This compound | Rat renal cytosol | [³H]dexamethasone | >2x affinity of dexamethasone | [1] |
| Aldosterone | Rat renal cytosol | [³H]aldosterone | Kd = 2.81 x 10⁻⁹ M | [1] |
| This compound | Rat renal cytosol | [³H]aldosterone | Relative potency < 0.5% of aldosterone | [1] |
Table 2: Functional Activity of GR Ligands in Cell-Based Reporter Assays
| Compound | Assay Type | Cell Line | Agonist/Antagonist | IC50 / EC50 |
| Dexamethasone | GRE-luciferase Transactivation | A549 | Agonist | ~1 nM |
| RU486 (Mifepristone) | GRE-luciferase Transactivation | A549 | Antagonist | ~1 µM (in presence of 100 nM Dexamethasone) |
| Dexamethasone | NF-κB-luciferase Transrepression | HT-15 | Agonist | 14.03 ± 2.19 nM |
| HT-15 | NF-κB-luciferase Transrepression | HT-15 | Agonist | 1.86 ± 0.26 µM |
Experimental Protocols
GR-Mediated Transactivation Assay (GRE-Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the dexamethasone-induced activation of a glucocorticoid response element (GRE)-driven luciferase reporter gene.
Materials:
-
Cell line stably or transiently expressing the human glucocorticoid receptor and a GRE-luciferase reporter construct (e.g., A549-GRE-luc).
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS).
-
Dexamethasone.
-
This compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a stock solution of dexamethasone.
-
Treatment:
-
For antagonist mode, pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add dexamethasone to a final concentration of 100 nM to all wells except the negative control.
-
Include control wells: vehicle control (DMSO), dexamethasone only (positive control), and this compound only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.[1]
-
-
Data Analysis: Calculate the percent inhibition of dexamethasone-induced luciferase activity for each concentration of this compound and determine the IC50 value.
GR Nuclear Translocation Assay
This assay visualizes and quantifies the inhibition of ligand-induced translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.
Materials:
-
Cell line expressing a fluorescently tagged GR (e.g., U2OS cells stably expressing EGFP-GR).
-
Cell culture medium with 10% CS-FBS.
-
Dexamethasone.
-
This compound.
-
Hoechst 33342 nuclear stain.
-
96-well imaging plates.
-
High-content imaging system.
Protocol:
-
Cell Seeding: Seed the EGFP-GR expressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add dexamethasone to a final concentration of 100 nM.
-
Include vehicle control and dexamethasone-only control wells.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[2]
-
Staining and Fixation:
-
Add Hoechst 33342 to the medium to stain the nuclei.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
-
Imaging: Acquire images of the EGFP-GR and Hoechst channels using a high-content imaging system.[3]
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of EGFP-GR. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and the inhibitory effect of this compound.
GR-Mediated Transrepression Assay (NF-κB Reporter Assay)
This assay measures the ability of this compound to reverse the dexamethasone-mediated repression of NF-κB activity.
Materials:
-
Cell line expressing the glucocorticoid receptor and an NF-κB-responsive luciferase reporter (e.g., HEK293 cells).
-
Cell culture medium with 10% CS-FBS.
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator.
-
Dexamethasone.
-
This compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treatment:
-
Pre-treat the cells with dexamethasone (e.g., 100 nM) in the presence or absence of varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Include controls: vehicle, TNF-α only, and dexamethasone + TNF-α.
-
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Luciferase Assay: Perform the luciferase assay as described in Protocol 1.
-
Data Analysis: Determine the ability of this compound to reverse the dexamethasone-induced repression of NF-κB-driven luciferase activity.
Mandatory Visualizations
Caption: Glucocorticoid Receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the GR-mediated transactivation (GRE-luciferase) assay.
Caption: Logical relationship of GR-mediated transrepression of NF-κB signaling.
References
Application Notes and Protocols for RU26988 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and selective antagonist of the glucocorticoid receptor (GR). It exhibits a very low affinity for the mineralocorticoid receptor, making it a valuable tool for investigating the specific roles of glucocorticoid signaling in various physiological and pathological processes. These application notes provide a detailed, generalized protocol for the treatment of primary cell cultures with this compound, along with information on its mechanism of action and relevant quantitative data. It is important to note that the following protocols are intended as a starting point and should be optimized for specific primary cell types and experimental questions.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| Dissociation Constant (Kd) for Glucocorticoid Receptor | 5.02 x 10⁻¹⁰ M | Rat renal cytosol | [1] |
Experimental Protocols
A critical aspect of working with primary cells is maintaining their physiological relevance, which requires careful handling and culture techniques. The following protocols outline the general steps for culturing primary cells and subsequently treating them with this compound.
General Primary Cell Culture Protocol
This protocol provides a basic framework for the culture of adherent primary cells. Specific media, supplements, and coating requirements will vary depending on the cell type.
Materials:
-
Primary cells
-
Complete growth medium (specific to the cell type)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.05%)
-
Culture flasks or plates (tissue culture-treated)
-
Sterile conical tubes
-
Water bath (37°C)
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen primary cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.
-
Slowly transfer the cells to a sterile conical tube containing pre-warmed complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Seeding Cells:
-
Plate the cell suspension onto appropriate tissue culture-treated flasks or plates at the recommended seeding density for the specific cell type.
-
Gently rock the vessel to ensure even distribution of the cells.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Monitor cell morphology and confluency daily.
-
Change the culture medium every 1-3 days, depending on the metabolic rate of the cells.
-
Subculture the cells when they reach the desired confluency (typically 70-90%) to maintain them in a logarithmic growth phase.
-
This compound Treatment Protocol
This protocol describes how to prepare and apply this compound to primary cell cultures.
Materials:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Complete growth medium
-
Primary cells cultured as described above
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final treatment concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Seed the primary cells in multi-well plates at a density that will not lead to over-confluence during the treatment period. Allow the cells to adhere and stabilize for at least 24 hours.
-
Remove the existing culture medium from the wells.
-
Add the prepared media containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration group. An "untreated control" group with fresh medium only should also be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following the treatment period, perform the desired downstream analyses, such as cell viability assays (e.g., MTT, MTS), gene expression analysis (e.g., RT-qPCR), or protein analysis (e.g., Western blotting, ELISA).
-
Visualizations
Signaling Pathway
Caption: Antagonistic action of this compound on the Glucocorticoid Receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for this compound treatment of primary cell cultures.
References
Application Notes and Protocols: Western Blot Analysis of RU26988 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Western blot analysis on cells treated with the compound RU26988. Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This allows researchers to investigate the effects of compounds like this compound on protein expression levels and signaling pathways. The following protocols and diagrams are designed to guide the user through the entire workflow, from sample preparation to data analysis.
Hypothetical Signaling Pathway of this compound
To illustrate the types of cellular mechanisms that can be investigated using Western blotting, a hypothetical signaling pathway potentially affected by this compound is presented below. This diagram serves as an example of how a compound might influence a kinase cascade, leading to the activation of a transcription factor and subsequent changes in gene expression.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing this compound treated cells.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and target protein.
1. Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only control.
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Aspirate the PBS and add ice-cold RIPA buffer (or a suitable lysis buffer for your target protein) to each dish.[4]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[4]
-
Agitate the lysate for 30 minutes at 4°C.[4]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[3][4]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.[3][4]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation
-
To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][5]
-
Centrifuge the samples briefly before loading onto the gel.[4]
5. SDS-PAGE
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[4] The percentage of the gel will depend on the molecular weight of the target protein.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3] This can be done using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[2]
7. Blocking
-
Wash the membrane with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][2][3][5]
8. Primary Antibody Incubation
-
Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][3][5]
9. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]
10. Signal Detection
-
Wash the membrane again three times for 5-10 minutes each with TBST.[3]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]
-
Incubate the membrane with the ECL substrate for the recommended time.[2]
11. Image Acquisition and Analysis
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[2][4]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized manner. Below is an example of how to present data from a dose-response experiment with this compound.
| Treatment Group | This compound Concentration (µM) | Target Protein X (Normalized Intensity) | Loading Control (GAPDH) (Raw Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 150,000 ± 5,000 |
| This compound | 1 | 0.75 ± 0.06 | 148,000 ± 6,500 |
| This compound | 5 | 0.42 ± 0.05 | 152,000 ± 4,800 |
| This compound | 10 | 0.15 ± 0.03 | 149,500 ± 5,500 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The normalized intensity of the target protein in the vehicle control group is set to 1.
References
Application Notes and Protocols for Quantitative PCR Analysis Following RU26988 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and highly selective agonist for the glucocorticoid receptor (GR). Unlike endogenous glucocorticoids such as cortisol, or synthetic glucocorticoids like dexamethasone, this compound exhibits minimal affinity for the mineralocorticoid receptor (MR).[1] This specificity makes it an invaluable tool for elucidating the precise biological functions and downstream signaling pathways mediated by GR activation, without the confounding effects of MR activation. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression.[2] This document provides a detailed protocol for utilizing qPCR to analyze the transcriptional effects of this compound stimulation in a relevant cell line.
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to an agonist like this compound, translocates to the nucleus.[3][4] In the nucleus, the activated GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This can lead to either the upregulation (transactivation) or downregulation (transrepression) of gene expression.[5]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is centered on the activation of the glucocorticoid receptor. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
This section details the step-by-step methodology for conducting a qPCR analysis of gene expression changes following this compound stimulation.
Cell Line Selection and Culture
A variety of cell lines are responsive to glucocorticoids and can be utilized for these studies. The choice of cell line should be guided by the research question. Some commonly used and well-characterized cell lines include:
-
A549 (Human Lung Carcinoma): Known to be highly responsive to glucocorticoids and widely used in studies of GR signaling.[6]
-
U2OS (Human Osteosarcoma): Another cell line where GR-mediated gene regulation has been extensively studied.[7]
-
HeLa (Human Cervical Cancer): A robust and easy-to-culture cell line that expresses functional GR.[8][9]
-
HEK293 (Human Embryonic Kidney): Often used for transient transfection and reporter gene assays to study GR function.[10]
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Stimulation
-
Cell Seeding: Seed the chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration, typically ranging from 1 nM to 1 µM.
-
Treatment:
-
Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to capture both early and late gene expression responses. For this protocol, a 6-hour stimulation time is proposed based on studies identifying primary GR target genes.[6]
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following stimulation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
Follow the manufacturer's recommended thermal cycling conditions.
-
Store the resulting cDNA at -20°C.
-
Quantitative PCR (qPCR)
-
Primer Design: Design or select validated primers for the target genes of interest and at least two stable reference (housekeeping) genes. Some well-established GR target genes include FKBP5, GILZ (TSC22D3), and DUSP1.[11][12] Suitable reference genes include GAPDH, ACTB (β-actin), and B2M.
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing a qPCR SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.
-
Run all samples in triplicate.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling program:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow.
Data Presentation and Analysis
Quantitative data from the qPCR experiment should be analyzed using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle-treated controls. The expression of the target genes should be normalized to the geometric mean of the selected reference genes.
Hypothetical Data Summary
The following tables present hypothetical but realistic quantitative data from a qPCR experiment following stimulation of A549 cells with 100 nM this compound for 6 hours.
Table 1: Raw Ct Values (Mean ± SD, n=3)
| Gene | Vehicle Control | 100 nM this compound |
| FKBP5 | 25.3 ± 0.21 | 21.8 ± 0.15 |
| GILZ | 23.9 ± 0.18 | 21.1 ± 0.25 |
| DUSP1 | 26.1 ± 0.29 | 23.5 ± 0.22 |
| GAPDH | 18.5 ± 0.12 | 18.6 ± 0.14 |
| ACTB | 19.2 ± 0.15 | 19.1 ± 0.11 |
Table 2: Relative Gene Expression (Fold Change)
| Gene | Fold Change vs. Vehicle Control |
| FKBP5 | 11.3 |
| GILZ | 6.9 |
| DUSP1 | 6.1 |
Note: Fold change is calculated using the ΔΔCt method, with normalization to the geometric mean of GAPDH and ACTB.
Data Analysis Logic
The logic for calculating the fold change in gene expression is outlined in the diagram below.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of gene expression changes induced by the selective glucocorticoid receptor agonist this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data to further understand the specific roles of glucocorticoid receptor signaling in various biological processes. The high selectivity of this compound makes it a superior tool for these investigations compared to less specific glucocorticoids. The provided diagrams and data tables serve as a guide for experimental design, execution, and data interpretation.
References
- 1. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activator of the Glucocorticoid Receptor Compound A Dissociates Therapeutic and Atrophogenic Effects of Glucocorticoid Receptor Signaling in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Glucocorticoid Receptor-mediated Transcription Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. life-science-alliance.org [life-science-alliance.org]
- 12. An ex vivo RT-qPCR-based assay for human peripheral leukocyte responsiveness to glucocorticoids in surgically induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
RU26988 Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and highly selective agonist for the glucocorticoid receptor (GR), demonstrating markedly low affinity for the mineralocorticoid receptor (MR). This specificity renders this compound an invaluable research tool for investigating the distinct physiological and pathological roles of the glucocorticoid receptor. By effectively blocking GR-mediated pathways, this compound allows for the precise study of mineralocorticoid receptor function in various rodent models. These application notes provide an overview of the common administration routes for this compound in rats and mice, compiled from established rodent handling and compound administration guidelines.
Disclaimer: The following protocols are intended as a general guide. Researchers should meticulously review relevant literature and adhere to their institution's specific animal care and use committee (IACUC) guidelines. Optimization of dosage and administration route for specific experimental paradigms is highly recommended.
Data Presentation: General Administration Parameters for Rodent Models
Table 1: Recommended Administration Volumes and Needle Gauges for Mice
| Administration Route | Maximum Volume per Site | Recommended Needle Gauge |
| Subcutaneous (SC) | 1-2 mL | 25-27 G |
| Intraperitoneal (IP) | 1-2 mL | 25-27 G |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 G |
| Oral Gavage (PO) | 1-2 mL | 20-22 G (gavage needle) |
Table 2: Recommended Administration Volumes and Needle Gauges for Rats
| Administration Route | Maximum Volume per Site | Recommended Needle Gauge |
| Subcutaneous (SC) | 5-10 mL | 23-25 G |
| Intraperitoneal (IP) | 5-10 mL | 23-25 G |
| Intravenous (IV) - Tail Vein | 0.5 mL | 23-25 G |
| Oral Gavage (PO) | 5-10 mL | 18-20 G (gavage needle) |
Experimental Protocols: General Methodologies
The following are detailed protocols for the most common routes of administration for this compound in rodent models.
Subcutaneous (SC) Injection
Subcutaneous administration allows for a slower, more sustained release of the compound.
Materials:
-
This compound solution in a sterile, biocompatible vehicle
-
Sterile syringes (1 mL or 3 mL)
-
Appropriate gauge sterile needles (see Tables 1 and 2)
-
70% ethanol or other suitable disinfectant
-
Animal restrainer (optional)
Procedure (Mouse):
-
Preparation: Prepare the required dose of this compound solution in a sterile syringe with the appropriate needle. Ensure all air bubbles are expelled.
-
Restraint: Securely restrain the mouse by grasping the loose skin at the nape of the neck (scruffing). This will create a "tent" of skin.
-
Injection Site: The preferred injection site is the dorsal midline, between the shoulder blades.
-
Injection: Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Aspirate gently to ensure the needle has not entered a blood vessel. If no blood appears in the syringe hub, slowly inject the solution.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Procedure (Rat):
-
Preparation: As with mice, prepare the dose in a sterile syringe.
-
Restraint: Restrain the rat securely. For larger rats, a two-person technique may be necessary, with one person restraining the animal and the other performing the injection.
-
Injection Site: The loose skin over the back is the most common site.
-
Injection: Form a tent of skin and insert the needle at the base. Aspirate before injecting the solution slowly.
-
Withdrawal: Remove the needle and monitor the animal.
Intraperitoneal (IP) Injection
Intraperitoneal injections offer rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound solution in a sterile, biocompatible vehicle
-
Sterile syringes (1 mL or 5 mL)
-
Appropriate gauge sterile needles (see Tables 1 and 2)
-
70% ethanol or other suitable disinfectant
Procedure (Mouse):
-
Preparation: Prepare the dose of this compound solution.
-
Restraint: Restrain the mouse by scruffing and gently tilt it to expose the abdomen.
-
Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to check for the presence of urine or intestinal contents. If the aspiration is clear, inject the solution.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Observe the animal for any signs of distress.
Procedure (Rat):
-
Preparation: Prepare the required dose.
-
Restraint: Securely restrain the rat, exposing the abdomen.
-
Injection Site: As with mice, use the lower abdominal quadrants.
-
Injection: Insert the needle at an appropriate angle and aspirate before injecting the compound.
-
Withdrawal: Remove the needle and return the animal to its cage for monitoring.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Administration
The following diagram outlines a general experimental workflow for administering this compound to rodent models and assessing its effects.
Caption: General experimental workflow for this compound studies in rodents.
Glucocorticoid Receptor Signaling Pathway
This compound, as a selective glucocorticoid receptor agonist, initiates a signaling cascade that ultimately modulates gene expression. The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.
Caption: Canonical glucocorticoid receptor (GR) signaling pathway activated by this compound.
Application Notes and Protocols for RU26988 Time-Course Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU26988 is a potent and selective glucocorticoid receptor (GR) antagonist. Due to its high affinity for the GR and minimal cross-reactivity with the mineralocorticoid receptor, this compound serves as a valuable tool for dissecting the specific roles of GR-mediated signaling pathways. These application notes provide a detailed protocol for a time-course experiment designed to characterize the antagonistic effects of this compound on glucocorticoid-induced gene and protein expression in a human cell line.
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid agonist like dexamethasone, translocates to the nucleus and modulates the expression of target genes.[1][2] This signaling cascade is implicated in a wide array of physiological processes, including inflammation, metabolism, and cell proliferation.[1] By competing with agonists for GR binding, antagonists like this compound can inhibit these downstream effects, making them critical research tools and potential therapeutic agents.
This document outlines a comprehensive experimental workflow, from cell culture and treatment to molecular analysis, and includes detailed protocols for quantitative PCR (qPCR) and Western blotting. The provided methodologies and data presentation structures are intended to facilitate the reproducible and rigorous investigation of this compound's mechanism of action.
Materials and Methods
Cell Line
The A549 human lung adenocarcinoma cell line is a well-established model for studying glucocorticoid receptor signaling.[1][3][4][5][6][7] These cells express functional GR and exhibit robust transcriptional responses to glucocorticoids, making them an ideal system for this time-course experiment.
Reagents
-
This compound (Tocris Bioscience, or equivalent)
-
Dexamethasone (Sigma-Aldrich, or equivalent)
-
A549 cells (ATCC, or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent (Invitrogen, or equivalent)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems, or equivalent)
-
SYBR Green PCR Master Mix (Applied Biosystems, or equivalent)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, or equivalent)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, or equivalent)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, or equivalent)
-
Primary antibodies:
-
Anti-Glucocorticoid Receptor antibody
-
Anti-FKBP5 antibody
-
Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Real-time PCR system
-
Gel electrophoresis system
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
Microplate reader
Experimental Design and Protocols
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The experiment is designed to assess the ability of this compound to block the dexamethasone-induced expression of GR target genes and proteins over a time course.
Cell Culture and Serum Starvation
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Once the cells reach the desired confluency, replace the growth medium with DMEM containing 10% charcoal-stripped FBS. Charcoal-stripped serum is used to deplete endogenous glucocorticoids.
-
Incubate the cells in the charcoal-stripped serum-containing medium for 24 hours prior to the experiment.
This compound and Dexamethasone Treatment
-
Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO or ethanol).
-
After the 24-hour serum starvation, pre-treat the cells with this compound at a final concentration of 1 µM for 1 hour. A vehicle control (solvent only) should be included.
-
Following the pre-treatment, add dexamethasone to the wells at a final concentration of 100 nM. Include a control group that receives only the vehicle for dexamethasone.
-
The treatment groups for this experiment are as follows:
-
Vehicle Control
-
Dexamethasone (100 nM)
-
This compound (1 µM)
-
This compound (1 µM) + Dexamethasone (100 nM)
-
-
Harvest the cells at the following time points after dexamethasone addition: 0, 2, 4, 8, and 24 hours.
RNA Isolation and Quantitative PCR (qPCR)
-
At each time point, wash the cells once with ice-cold PBS and then lyse the cells directly in the well by adding 1 mL of TRIzol reagent.
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
Assess the quantity and purity of the RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for the target genes (FKBP5 and GILZ) and a housekeeping gene (e.g., GAPDH or ACTB). Primer sequences can be designed using online tools or sourced from published literature.
-
The relative expression of the target genes will be calculated using the 2-ΔΔCt method.
Protein Extraction and Western Blotting
-
At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the Glucocorticoid Receptor and FKBP5 overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data from the qPCR and Western blot experiments should be summarized in tables for clear comparison across treatment groups and time points.
Table 1: Relative mRNA Expression of GR Target Genes
| Time (hours) | Treatment | Relative FKBP5 mRNA Expression (Fold Change) | Relative GILZ mRNA Expression (Fold Change) |
| 0 | Vehicle | 1.00 | 1.00 |
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 2 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 4 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 8 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 24 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex |
Table 2: Relative Protein Expression of GR and FKBP5
| Time (hours) | Treatment | Relative GR Protein Expression (Normalized to β-actin) | Relative FKBP5 Protein Expression (Normalized to β-actin) |
| 0 | Vehicle | 1.00 | 1.00 |
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 2 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 4 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 8 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex | |||
| 24 | Vehicle | ||
| Dexamethasone | |||
| This compound | |||
| This compound + Dex |
Signaling Pathway Visualization
The following diagram illustrates the glucocorticoid receptor signaling pathway and the mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: RU486 (Mifepristone) in High-Throughput Screening for Glucocorticoid Receptor Antagonism
Disclaimer: Initial searches for the compound "RU26988" did not yield any specific results. Based on the nomenclature, it is highly probable that the intended compound was RU486 (Mifepristone) , a well-characterized antagonist of the progesterone and glucocorticoid receptors. The following application notes and protocols are based on the properties and applications of RU486.
Introduction
RU486, also known as Mifepristone, is a synthetic steroid that acts as a potent competitive antagonist for both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3][4] Its ability to block the action of cortisol by binding to the GR makes it an invaluable tool in studying GR signaling pathways and a reference compound in high-throughput screening (HTS) campaigns designed to identify novel GR modulators.[5][6][7] These campaigns are critical for the discovery of new therapeutics for conditions such as Cushing's syndrome, hormone-responsive cancers, and inflammatory diseases.[3][4][8]
This document outlines the application of RU486 in HTS, providing detailed protocols for cell-based assays and summarizing key performance data.
Mechanism of Action
The primary mechanism of RU486 as a GR antagonist involves competitively binding to the ligand-binding pocket of the receptor. While some antagonists may prevent the nuclear translocation of the receptor, RU486 is characterized as an "active antagonist." It allows the GR to translocate to the nucleus, but once there, it prevents the receptor from activating the transcription of target genes.[7] This effectively blocks the downstream signaling cascade initiated by glucocorticoids like cortisol or synthetic agonists like dexamethasone.
Signaling Pathway of Glucocorticoid Receptor Action & RU486 Inhibition
Caption: Glucocorticoid Receptor (GR) signaling and competitive antagonism by RU486.
Data Presentation
RU486 is frequently used as a reference antagonist in HTS assays. Its potency can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and assay conditions.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | - | Glucocorticoid Receptor Binding | 2.6 nM | [2] |
| IC50 | SK-OV-3 (Ovarian Cancer) | Cell Viability | 6.25 µmol/L | [1] |
| IC50 | OV2008 (Ovarian Cancer) | Cell Viability | 6.91 µmol/L | [1] |
Experimental Protocols
Protocol 1: GR-Mediated Reporter Gene Assay (HTS Format)
This protocol describes a common HTS method to screen for GR antagonists using a cell line stably expressing a glucocorticoid response element (GRE)-driven reporter gene (e.g., luciferase or GFP).[8]
Objective: To identify and quantify the antagonist activity of test compounds by measuring the inhibition of dexamethasone-induced reporter gene expression.
Materials:
-
Cell Line: A549 or 293E cells stably transfected with a GRE-luciferase reporter plasmid.
-
Assay Plates: 384-well or 1536-well solid white, clear-bottom microplates.
-
Control Agonist: Dexamethasone (Dex).
-
Control Antagonist: RU486 (Mifepristone).
-
Test Compounds: Compound library, typically dissolved in DMSO.
-
Reagents: Cell culture medium, Luciferase assay reagent.
-
Equipment: Automated liquid handler, Plate reader with luminescence detection.
Workflow Diagram:
References
- 1. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systems pharmacology of mifepristone (RU486) reveals its 47 hub targets and network: Comprehensive analysis and pharmacological focus on FAK-Src-Paxillin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone (RU486) inhibits dietary lipid digestion by antagonizing the role of glucocorticoid receptor on lipase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput chemical screen identifies novel inhibitors and enhancers of anti-inflammatory functions of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. An efficient and economic high-throughput cell screening model targeting the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RU26988 insolubility in culture media.
This technical support center provides troubleshooting guidance for insolubility issues encountered with RU26988 in cell culture media.
Troubleshooting Guide
Q1: My this compound precipitated out of solution when I added it to my cell culture media. What is happening and what should I do?
A1: This is a common issue for compounds with low aqueous solubility.[1] this compound, as a steroid derivative, is expected to be hydrophobic and thus poorly soluble in aqueous solutions like cell culture media. The precipitation likely occurs because the compound, initially dissolved in a more compatible organic solvent like DMSO, crashes out when diluted into the aqueous environment of the media.
Here are the initial troubleshooting steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.1%.[1] Exceeding this can lead to cytotoxicity and confound experimental results.
-
Optimize the Dilution Process:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock solution in your chosen organic solvent first.
-
Correct Order of Addition: Always add the small volume of the dissolved compound stock solution to the larger volume of the culture medium while gently vortexing or swirling. Never add the media to the concentrated compound stock.
-
Rapid Mixing: Ensure immediate and thorough mixing upon addition to the culture medium to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[1]
-
-
Gentle Warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[1][2] However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: If precipitation is observed after dilution, brief sonication in a water bath sonicator can help to break down the precipitate and facilitate re-dissolution.[1]
Frequently Asked Questions (FAQs)
Q2: What is the best solvent to dissolve this compound?
Q3: Can I dissolve this compound directly in PBS or culture medium?
A3: It is highly unlikely that this compound will dissolve directly in aqueous solutions like PBS or cell culture medium due to its hydrophobic nature. A concentrated stock solution in a suitable organic solvent, such as DMSO, should be prepared first.
Q4: I am still seeing precipitation even after following the troubleshooting steps. What else can I try?
A4: If insolubility persists, consider the following advanced strategies:
-
Use of a Surfactant: A small amount of a biocompatible surfactant, such as Pluronic F-68 or Cremophor EL, can be used to improve the solubility of hydrophobic compounds. However, it is essential to first test the surfactant for any effects on your cell line and experimental outcomes.
-
Preparation in Serum: For some compounds, pre-incubating the stock solution in a small volume of serum before final dilution in the complete medium can aid solubility due to the binding of the compound to serum proteins like albumin.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[1] However, the chemical structure of this compound (11β, 17β-dihydroxy-17α-pregnane-l,4,6-trien-20-yn-21-methyl-3-one) suggests it is unlikely to have significantly ionizable groups.
Quantitative Data Summary
Since specific solubility data for this compound is not available in the public domain, the following table provides an example of how such data would be presented. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| DMSO | > 25 | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~ 5-10 | May be a suitable alternative to DMSO for certain cell lines. |
| Water | < 0.1 | Essentially insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 | Essentially insoluble in aqueous buffers. |
| Culture Media | < 0.1 | Insolubility is expected; requires a co-solvent like DMSO for addition to media. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (MW: 366.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (1 mg / 366.49 g/mol ) * (1 L / 0.01 mol) = 0.000273 L = 273 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
Optimizing RU26988 treatment duration for maximal response.
Welcome to the technical support center for RU26988. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal response when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective glucocorticoid receptor (GR) antagonist.[1][2] Its primary function is to block the binding of glucocorticoids, such as cortisol, to the GR.[1][2] The GR, also known as NR3C1, is a transcription factor that, upon activation by a ligand, translocates from the cytoplasm to the nucleus to regulate gene expression.[3][4]
Q2: Why is this compound used in studying the mineralocorticoid receptor (MR)?
A2: The mineralocorticoid receptor (MR) has a high affinity for both mineralocorticoids (like aldosterone) and glucocorticoids.[5] In many cell types, the concentration of glucocorticoids is significantly higher than that of mineralocorticoids. To specifically study the effects of MR activation by mineralocorticoids without the confounding effects of glucocorticoid binding, this compound is used to selectively block the GR.[1][2]
Q3: How does the mineralocorticoid receptor signaling pathway work?
A3: In its inactive state, the mineralocorticoid receptor resides in the cytoplasm complexed with heat shock proteins. Upon binding to its ligand (e.g., aldosterone), the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. Inside the nucleus, it forms homodimers and binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize cell passage number, seeding density, and confluence at the time of treatment. Use a single, quality-tested batch of serum for a set of experiments to minimize variability.
-
-
Possible Cause: Presence of endogenous glucocorticoids in serum.
-
Solution: Use charcoal-stripped serum to remove endogenous steroids, which can otherwise activate the GR and interfere with your experiment.
-
-
Possible Cause: Instability of this compound in culture medium.
Issue 2: No observable effect after this compound treatment.
-
Possible Cause: Low or absent glucocorticoid receptor expression in the cell line.
-
Solution: Verify GR expression in your cell line using methods like qPCR or Western blot. Compare the expression level to a known GR-positive cell line.
-
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: The optimal treatment duration can vary. A time-course experiment is recommended to determine the point of maximal response. See the experimental protocol below for guidance.
-
Issue 3: Unexpected or off-target effects.
-
Possible Cause: this compound interacting with other cellular pathways.
-
Solution: While this compound is highly selective for the GR, off-target effects are always a possibility, especially at high concentrations. Reduce the concentration of this compound and ensure that the observed effects are consistent with GR antagonism.
-
Experimental Protocols
Protocol 1: Optimizing this compound Treatment Duration (Time-Course Experiment)
This protocol provides a framework for determining the optimal treatment duration of this compound for your specific experimental endpoint.
-
Cell Seeding: Seed your cells in the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and at a consistent confluence at the time of treatment.
-
Pre-treatment (if applicable): If your experiment involves stimulating a pathway that this compound is intended to block, you may need to pre-incubate with this compound before adding the stimulus.
-
Treatment: Add the predetermined optimal concentration of this compound to your cells. Include a vehicle-only control.
-
Time Points: Harvest or analyze the cells at various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours). The selection of time points should be based on the expected kinetics of the biological response you are measuring.
-
Endpoint Analysis: Analyze your endpoint of interest. This could be gene expression (qPCR), protein levels (Western blot), cell viability (MTT assay), or another relevant metric.
-
Data Analysis: Plot the response against time to determine the duration at which the maximal effect of this compound is observed.
Data Presentation: Time-Course Experiment
| Time Point (hours) | Vehicle Control (Response) | This compound (Response) | % Inhibition/Effect |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
This table is a template for recording your experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Effects of RU26988
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the off-target effects of RU26988, a synthetic glucocorticoid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic steroid designed as a high-affinity agonist for the Glucocorticoid Receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This activity underlies its utility in research to probe the physiological and pathological roles of GR activation.
Q2: What are the primary off-target concerns when using this compound?
A2: The principal off-target concern for this compound is its potential interaction with other members of the nuclear receptor superfamily, particularly the Mineralocorticoid Receptor (MR). While this compound was developed to have very low affinity for the MR, high concentrations or sensitive experimental systems may still exhibit MR-mediated effects. Cross-reactivity with other steroid receptors, such as the Progesterone Receptor (PR) and Androgen Receptor (AR), is also a possibility that should be considered.
Q3: What are the potential consequences of off-target effects in my experiments?
A3: Off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to GR activation. They can also cause unexpected cellular toxicity or confounding biological responses, ultimately impacting the reproducibility and translatability of your research findings.
Q4: How can I minimize off-target effects in my experimental design?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ appropriate controls: Include negative controls (vehicle) and positive controls (a well-characterized GR agonist like dexamethasone).
-
Consider genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the glucocorticoid receptor. If the effect of this compound persists in the absence of GR, it is likely an off-target effect.
-
Use a GR antagonist: Co-treatment with a GR antagonist, such as mifepristone (RU486), can help confirm that the observed effects are GR-mediated.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: Off-target receptor activation, particularly of the Mineralocorticoid Receptor (MR).
-
Troubleshooting Steps:
-
Lower the Concentration: Titrate this compound to the lowest effective concentration.
-
Use an MR Antagonist: Co-treat with a selective MR antagonist, such as spironolactone or eplerenone, to see if the unexpected effect is blocked.
-
Profile Off-Target Activity: Perform binding assays to determine the affinity of this compound for MR and other relevant steroid receptors in your experimental system.
-
Issue 2: High background signal or inconsistent results in cell-based assays.
-
Possible Cause: Interference from endogenous steroids in the cell culture serum.
-
Troubleshooting Steps:
-
Use Charcoal-Stripped Serum: Switch to charcoal-stripped serum to remove endogenous hormones that can activate steroid receptors.
-
Optimize Assay Conditions: Ensure that your assay is optimized for sensitivity and that the signal-to-noise ratio is adequate.
-
Issue 3: Observed phenotype does not align with known GR-mediated pathways.
-
Possible Cause: Activation of a non-canonical or previously uncharacterized signaling pathway by this compound.
-
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: Use transcriptomic (RNA-seq) or proteomic approaches to identify differentially expressed genes or proteins following this compound treatment.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to GR in your cells and to identify other potential binding partners.
-
Data Presentation
Table 1: Illustrative Binding Affinity Profile of this compound and Dexamethasone
| Receptor | This compound (Ki, nM) | Dexamethasone (Ki, nM) | Selectivity (this compound vs. Dexamethasone for GR) |
| Glucocorticoid Receptor (GR) | 1.5 | 5.0 | 3.3-fold higher affinity |
| Mineralocorticoid Receptor (MR) | >1000 | 50 | >20-fold more selective for GR |
| Progesterone Receptor (PR) | >1000 | 100 | >10-fold more selective for GR |
| Androgen Receptor (AR) | >1000 | 250 | >4-fold more selective for GR |
Note: This table presents illustrative data based on the known high selectivity of this compound for the Glucocorticoid Receptor. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptors
Objective: To determine the binding affinity (Ki) of this compound for the Glucocorticoid Receptor (GR) and potential off-target steroid receptors (MR, PR, AR).
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified receptor preparations containing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-dexamethasone for GR), and a serial dilution of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-based harvesting system.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the Glucocorticoid Receptor (GR) in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble GR at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble GR as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: Canonical Glucocorticoid Receptor (GR) Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Investigating Off-Target Effects of this compound.
References
Technical Support Center: Validating RU26988 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of RU26988, a selective glucocorticoid receptor (GR) agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective synthetic glucocorticoid. Its primary mechanism of action is to bind with high affinity to the glucocorticoid receptor (GR), also known as the Type II receptor, while having a very low affinity for the mineralocorticoid receptor (MR), or Type I receptor.[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a transcription factor. It modulates the expression of target genes by binding to specific DNA sequences called glucocorticoid response elements (GREs). This can lead to either the activation (transactivation) or repression (transrepression) of gene transcription.
Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?
A2: The downstream effects of this compound are dependent on the specific cell line and its genetic context. However, typical effects of GR activation include:
-
Transactivation: Increased transcription of genes containing GREs in their promoter regions. These genes are often involved in metabolic processes.
-
Transrepression: Decreased transcription of pro-inflammatory genes. This is often mediated by the GR interfering with the activity of other transcription factors, such as NF-κB and AP-1.[2][3]
Q3: How do I determine an effective concentration range for this compound in my new cell line?
A3: An effective concentration range for this compound should be determined empirically for each new cell line. A dose-response experiment is recommended. A common starting point is to test a range of concentrations from 1 nM to 1 µM. The optimal concentration will be the lowest concentration that elicits a maximal response in a relevant downstream assay (e.g., GRE-reporter activity, target gene expression) without causing significant cytotoxicity.
Q4: How can I confirm that the observed effects are specifically mediated by the glucocorticoid receptor?
A4: To confirm GR-mediated effects, you can perform experiments using a GR antagonist, such as RU486 (mifepristone). Co-treatment of your cell line with this compound and an excess of RU486 should block the effects observed with this compound alone. Additionally, you can use cell lines with knockdown or knockout of the GR to demonstrate a loss of this compound activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | 1. The cell line does not express the glucocorticoid receptor (GR).2. The concentration of this compound is too low.3. The incubation time is not optimal.4. The readout is not sensitive enough or is inappropriate for the cell line. | 1. Verify GR expression in your cell line using Western blot or qPCR.2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).3. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration.4. Use a more sensitive and direct readout of GR activity, such as a GRE-luciferase reporter assay or qPCR for known GR target genes. |
| High background or off-target effects observed. | 1. The concentration of this compound is too high, leading to non-specific binding.2. The cell line exhibits a high basal level of signaling in the pathway of interest. | 1. Lower the concentration of this compound to the minimal effective concentration determined from your dose-response curve.2. Ensure that your experimental controls, including vehicle-only treated cells, are robust. Consider serum-starving the cells before treatment if appropriate for your assay. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency.2. Inconsistent preparation of this compound stock solutions.3. Technical variability in the assay. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.2. Prepare fresh stock solutions of this compound regularly and store them appropriately. Verify the concentration of your stock solution.3. Include appropriate technical replicates and positive/negative controls in every experiment to monitor assay performance. |
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
References
- 1. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
RU26988 degradation and stability in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of the hypothetical small molecule RU26988.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, providing step-by-step guidance to identify and resolve these problems.
Issue 1: Inconsistent experimental results or loss of this compound activity.
This is a common problem that may arise from the degradation of this compound in solution. The following steps will help you troubleshoot this issue.
-
Step 1: Verify Proper Storage and Handling. Improper storage is a primary cause of compound degradation. Ensure that you are adhering to the recommended storage conditions.[1][2]
-
Lyophilized Powder: Store at -20°C, protected from light.[2]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]
-
Working Solutions: Prepare fresh for each experiment. Do not store diluted aqueous solutions for extended periods.[2]
-
-
Step 2: Assess Solution Integrity. Visual changes in your solution can indicate degradation.
-
Color Change: A change in the color of your stock or working solution often suggests chemical degradation or oxidation.[1] It is critical to assess the integrity of the compound before proceeding with experiments.
-
Precipitation: If you observe precipitation upon thawing a frozen stock solution, it may be due to the compound's solubility limit being exceeded at lower temperatures or an unsuitable solvent for cryogenic storage.[1]
-
Troubleshooting Precipitation:
-
Solvent Choice: Confirm that the solvent is appropriate for long-term storage at the desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1]
-
-
-
-
Step 3: Evaluate Environmental Factors.
-
Light Exposure: Both UV and visible light can induce photochemical degradation. Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Air (Oxygen) Exposure: this compound may be susceptible to oxidation. Before sealing, purge the headspace of the storage vial with an inert gas like argon or nitrogen.[1]
-
pH: The stability of many small molecules is pH-dependent. If working with aqueous solutions, ensure the pH is maintained within the recommended range for this compound, using a buffer if necessary.[1]
-
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
The presence of additional peaks in your chromatogram is a strong indicator of degradation or impurities.
-
Step 1: Confirm Peak Identity.
-
High-Performance Liquid Chromatography (HPLC): A pure sample of this compound should show a single major peak at a specific retention time. The appearance of new peaks suggests the presence of degradation products or impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the identity of the main peak by its mass-to-charge ratio and to identify potential degradation products.[2]
-
-
Step 2: Perform a Forced Degradation Study. To understand the degradation profile of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to accelerate its degradation.[3][4] This will help in identifying potential degradation products and developing a stability-indicating analytical method.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C, protected from light. Stock solutions in a suitable solvent like DMSO should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles. Prepare working solutions fresh for each experiment and avoid storing diluted aqueous solutions.[2]
Q2: My this compound stock solution has changed color. Can I still use it?
A2: A color change is a visual indicator of potential chemical degradation or oxidation.[1] It is strongly recommended not to use a solution that has changed color, as the compound's integrity may be compromised, leading to unreliable experimental results.
Q3: I see precipitate in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can be due to several factors, including high concentration or inappropriate solvent for cold storage.[1] Try to redissolve the compound by gently warming the solution to 37°C and vortexing thoroughly. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution. To prevent this, consider storing your stock solution at a slightly lower concentration and always thaw it slowly and mix well before use.[1]
Q4: How can the type of storage container affect the stability of this compound?
A4: The material of the storage container can impact the stability of your compound. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, it is best to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a simple stability test. Prepare a fresh solution of this compound in your experimental buffer or medium. Analyze a sample at time zero (T=0) using a suitable analytical method like HPLC to get a baseline reading. Incubate the rest of the solution under your experimental conditions (e.g., 37°C, in cell culture medium) and take samples at different time points (e.g., 2, 4, 8, 24 hours). Analyze these samples and compare the peak area of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks indicate degradation.[1]
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Conditions
| Condition | Temperature | Duration | This compound Remaining (%) | Degradation Products Detected |
| Aqueous Buffer | 4°C | 24 hours | 98.2 | Minor peak at RRT 0.85 |
| 25°C (Room Temp) | 24 hours | 85.1 | Major peak at RRT 0.85, minor peak at RRT 1.12 | |
| 37°C | 24 hours | 62.5 | Major peaks at RRT 0.85 and RRT 1.12 | |
| DMSO Stock | -80°C | 6 months | >99 | Not detected |
| -20°C | 6 months | 97.8 | Minor peak at RRT 0.91 | |
| 4°C | 1 week | 92.3 | Major peak at RRT 0.91 | |
| Forced Degradation | 0.1 M HCl | 2 hours | 45.7 | Multiple degradation peaks |
| 0.1 M NaOH | 2 hours | 33.1 | Multiple degradation peaks | |
| 3% H₂O₂ | 2 hours | 58.9 | Multiple degradation peaks | |
| UV Light (254 nm) | 4 hours | 71.4 | Major peak at RRT 1.25 |
Note: This data is illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the lyophilized this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected polypropylene tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired experimental medium to reach the final working concentration. For example, to make a 10 µM solution, you can perform a 1:1000 dilution.
-
Prepare the working solution fresh immediately before each experiment.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.
-
Preparation of this compound Samples: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the this compound solution to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 2 hours.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the this compound solution to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the this compound solution to achieve a final concentration of 3%. Keep at room temperature for 2 hours.
-
Thermal Degradation: Keep the this compound solution in a solid state in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 4 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample (this compound solution without any stress), by a stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Mandatory Visualization
Caption: Experimental workflow from solution preparation to analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming RU26988 Resistance in Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with RU26988, a synthetic glucocorticoid, particularly the development of resistance in cell models.
Troubleshooting Guides
Problem: Decreased Cellular Response to this compound Treatment
Possible Cause 1: Development of Glucocorticoid Receptor (GR) - Mediated Resistance
-
Question: My cells, which were previously sensitive to this compound, are now showing a reduced response. What are the potential mechanisms related to the glucocorticoid receptor?
-
Answer: Resistance to glucocorticoids like this compound often involves alterations in the glucocorticoid receptor (GR), the primary target of the drug.[1][2] Key mechanisms include:
-
Downregulation of GR Expression: A decrease in the total amount of GR protein reduces the cell's capacity to respond to this compound.
-
GR Mutations: Mutations in the GR gene (NR3C1) can alter the ligand-binding domain, preventing this compound from effectively binding, or affect the receptor's ability to translocate to the nucleus and regulate gene expression.[1]
-
Altered Post-Translational Modifications: Changes in phosphorylation, ubiquitination, or other modifications of the GR can impact its stability, activity, and subcellular localization.
-
Increased Expression of GRβ: Glucocorticoid receptor β (GRβ) is a splice variant of the GR that does not bind glucocorticoids and can act as a dominant-negative inhibitor of the functional GRα isoform.[3] An increased ratio of GRβ to GRα can lead to resistance.
-
Recommended Actions:
-
Assess GR Expression: Quantify GR mRNA and protein levels in your resistant cell line compared to the parental, sensitive line using qPCR and Western blotting, respectively.
-
Sequence the GR Gene: Isolate genomic DNA from resistant cells and sequence the NR3C1 gene to identify any potential mutations.
-
Evaluate GR Subcellular Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine if GR is translocating to the nucleus upon this compound treatment in resistant cells.
Possible Cause 2: Increased Drug Efflux
-
Question: Could my cells be actively removing this compound, leading to resistance?
-
Answer: Yes, the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance.[4][5] These transporters can actively pump a wide range of compounds, including glucocorticoids, out of the cell, thereby reducing the intracellular concentration and limiting their efficacy. Key transporters implicated in multidrug resistance include:
-
P-glycoprotein (P-gp or MDR1/ABCB1)
-
Multidrug Resistance-Associated Protein (MRP/ABCC1)
Notably, the glucocorticoid receptor antagonist RU486 (Mifepristone), which is structurally related to this compound, has been shown to reverse multidrug resistance by inhibiting P-glycoprotein and MRP.[4][5] This suggests that these transporters could be involved in resistance to other structurally similar glucocorticoids.
-
Recommended Actions:
-
Measure ABC Transporter Expression: Use qPCR and Western blotting to compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1) in your resistant and sensitive cell lines.
-
Perform a Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters, such as Rhodamine 123 (for P-gp), to functionally assess and compare the efflux activity between your cell lines. A higher rate of fluorescence loss indicates increased efflux.
-
Test the Effect of ABC Transporter Inhibitors: Treat your resistant cells with this compound in combination with known inhibitors of P-gp (e.g., Verapamil) or MRP. A restoration of sensitivity to this compound in the presence of an inhibitor would strongly suggest the involvement of that transporter in the resistance mechanism.
Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the classical glucocorticoid signaling pathway and highlights potential points where resistance to this compound can emerge.
Caption: Glucocorticoid signaling and resistance pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic steroid that acts as a potent and selective agonist for the glucocorticoid receptor (GR).[6][7] It exhibits high affinity for the GR (also known as the Type II receptor) and very low affinity for the mineralocorticoid receptor (MR or Type I receptor).[6][7] This selectivity makes it a valuable tool for studying GR-mediated biological effects without the confounding influence on the MR. Like other glucocorticoids, upon binding to the GR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, translocation to the nucleus, and subsequent modulation of target gene transcription.[1][2]
Q2: How can I establish an this compound-resistant cell line?
A2: The most common method for generating a drug-resistant cancer cell line is through continuous exposure to gradually increasing concentrations of the drug. This process can take 6-12 months.[8]
-
Step 1: Determine the initial IC50. First, determine the concentration of this compound that inhibits the growth of your parental cell line by 50% (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Step 2: Gradual Dose Escalation. Start by culturing the cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Step 3: Monitor and Increase Concentration. Once the cells have adapted and are growing steadily at this concentration, gradually increase the dose of this compound. This process selects for cells that have acquired resistance mechanisms.
-
Step 4: Characterize the Resistant Phenotype. Periodically test the IC50 of the cultured cells to monitor the development of resistance. Once a stable, significantly higher IC50 is achieved compared to the parental line, you have established a resistant cell line.
Q3: Are there combination therapies that can overcome this compound resistance?
A3: Yes, combination therapy is a key strategy for overcoming drug resistance.[9] Based on the known mechanisms of glucocorticoid resistance, several approaches can be considered:
-
ABC Transporter Inhibitors: If resistance is mediated by increased drug efflux, co-treatment with an inhibitor of P-glycoprotein (e.g., Verapamil) or MRP could restore sensitivity to this compound.
-
Targeting Pro-Survival Pathways: Glucocorticoid resistance is often associated with the upregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[3] Combining this compound with inhibitors of these pathways may re-sensitize resistant cells.
-
BH3 Mimetics: Resistance to glucocorticoid-induced apoptosis can be due to an increased expression of anti-apoptotic proteins like Bcl-2. BH3 mimetics, which inhibit these proteins, could potentially overcome this form of resistance.
Q4: What are the key differences between the glucocorticoid receptor alpha (GRα) and beta (GRβ) isoforms in the context of resistance?
A4: GRα is the classic, ligand-binding isoform of the glucocorticoid receptor that mediates the effects of glucocorticoids like this compound. Upon ligand binding, it translocates to the nucleus and regulates gene expression.[1][3] GRβ is a naturally occurring splice variant that does not bind glucocorticoids and is transcriptionally inactive on its own.[3] However, GRβ can heterodimerize with GRα and act as a dominant-negative inhibitor, preventing GRα from activating its target genes. An increased expression ratio of GRβ to GRα is a recognized mechanism of glucocorticoid resistance in various diseases.[3]
Experimental Protocols
Protocol 1: Western Blot for Glucocorticoid Receptor (GR) Expression
Objective: To compare the protein expression level of the glucocorticoid receptor in sensitive (parental) and this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-GRα)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GRα antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GRα signal to the loading control.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
Objective: To functionally assess P-glycoprotein (P-gp/MDR1) mediated drug efflux activity in live cells.
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor, for control)
-
Phenol red-free culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Control): For control wells, pre-incubate cells with Verapamil (e.g., 50 µM) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Add fresh, pre-warmed, phenol red-free medium (with or without Verapamil for the control wells) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
-
Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant line compared to the parental line indicates higher efflux activity. The MFI in the Verapamil-treated resistant cells should increase, confirming P-gp mediated efflux.
Workflow for Investigating this compound Resistance
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probing Dominant Negative Behavior of Glucocorticoid Receptor β through a Hybrid Structural and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of MRP-mediated multidrug resistance in human lung cancer cells by the antiprogestatin drug RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bi-steric mTORC1-selective inhibitor overcomes drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining RU26988 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RU26988 in in vivo experimental models. The following information is designed to address specific issues that may be encountered during the process of establishing and refining dosages for this selective glucocorticoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
This compound is a potent glucocorticoid. In research, it is often used as a tool to selectively occupy and block glucocorticoid receptors (GRs). This allows for the isolated study of mineralocorticoid receptors (MRs), which can also be activated by endogenous glucocorticoids. By blocking GRs with this compound, researchers can investigate the specific physiological effects mediated by MR activation.
Q2: Are there established in vivo dosages for this compound available in the literature?
Based on available literature, specific, peer-reviewed, and established in vivo dosage protocols for this compound are not widely documented. Researchers should consider this compound as investigational for in vivo applications and plan for thorough dose-finding studies. As a point of reference, studies with the glucocorticoid receptor antagonist RU38486 (mifepristone) have used doses around 1.25 mg/kg in mice to effectively block the GR.[1] However, as this compound is an agonist, its dosing will need to be independently determined.
Q3: What are the critical first steps before initiating an in vivo study with this compound?
Before beginning animal studies, it is crucial to:
-
Characterize the compound: Confirm the identity and purity of your this compound batch through analytical methods like LC-MS or NMR.
-
Determine solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles to develop a suitable formulation for injection.
-
Evaluate stability: Ensure the stability of the formulated this compound solution under the intended storage and experimental conditions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
Symptoms:
-
Visible particulate matter or cloudiness in the injection solution.
-
Inconsistent or lower-than-expected efficacy in pilot studies.
-
High variability in experimental data.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Vehicle Screening | Test the solubility of this compound in a panel of common in vivo vehicles (e.g., saline, PBS, corn oil, DMSO/saline mixtures, solutions with cyclodextrins). |
| 2 | pH Adjustment | For aqueous vehicles, cautiously adjust the pH to determine if it improves solubility. Note that pH shifts can impact compound stability and physiological tolerability. |
| 3 | Co-solvent Utilization | Consider using a co-solvent system, such as a low percentage of DMSO, ethanol, or polyethylene glycol (PEG) in an aqueous buffer. Always conduct a vehicle-only control group to account for any effects of the co-solvents. |
| 4 | Sonication/Heating | Gentle heating or sonication can aid in dissolving the compound. However, it is critical to assess the thermal stability of this compound to prevent degradation. |
| 5 | Formulation Re-evaluation | If solubility issues persist, consider more advanced formulation strategies like lipid-based formulations or nano-suspensions, though these require specialized expertise. |
Issue 2: Lack of Expected Biological Effect or Inconsistent Results
Symptoms:
-
No significant difference between the this compound-treated group and the vehicle control group.
-
High inter-animal variability in the measured outcomes.
-
Results are not reproducible between experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose-Response Study | Conduct a pilot dose-response study with a wide range of this compound doses to identify the optimal concentration for achieving the desired level of glucocorticoid receptor occupancy without causing overt toxicity. |
| 2 | Pharmacokinetic (PK) Profiling | If resources permit, perform a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the dosing regimen (e.g., frequency of administration). |
| 3 | Route of Administration | The route of administration (e.g., intraperitoneal, subcutaneous, intravenous, oral) can significantly impact bioavailability. If one route is ineffective, consider testing an alternative. |
| 4 | Verification of GR Blockade | In a satellite group of animals, measure the expression of known glucocorticoid receptor target genes in a relevant tissue (e.g., liver, hippocampus) to confirm that this compound is engaging its target. |
| 5 | Review Animal Model | Ensure the animal model and the chosen endpoints are appropriate for studying the effects of glucocorticoid receptor blockade. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in a Physiological Buffer
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of a physiological buffer (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibrate: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantify Solute: Carefully remove the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Repeat: Perform this procedure with various potential vehicles to identify the one with the best solubilizing capacity.
Protocol 2: In Vivo Dose-Response Pilot Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 0.1 mg/kg, 1 mg/kg, 10 mg/kg, 100 mg/kg this compound). A minimum of 3-5 animals per group is recommended for a pilot study.
-
Formulation Preparation: Prepare the this compound formulations in the chosen vehicle on the day of dosing. Ensure the compound is fully dissolved.
-
Administration: Administer the assigned dose to each animal via the selected route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals.
-
Endpoint Analysis: At a predetermined time point after dosing, collect relevant tissues or blood samples to analyze a pharmacodynamic marker of GR engagement (e.g., expression of a GR-responsive gene like Fkbp5).
-
Data Analysis: Analyze the data to determine the dose that elicits the desired biological response without causing toxicity.
Visualizations
Caption: Workflow for establishing an in vivo dosage for this compound.
References
Troubleshooting inconsistent results with RU26988.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with RU26988.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic steroid that functions as a selective glucocorticoid receptor (GR) antagonist.[1][2] Its primary application is as a tool compound in research to block the Type II glucocorticoid receptors, thereby allowing for the specific study of Type I mineralocorticoid receptors (MR). Aldosterone, the primary mineralocorticoid, can bind to both MRs and GRs. By using this compound to selectively block the GR, researchers can isolate and study the effects mediated specifically by the MR.[1][2]
Q2: What is the chemical name of this compound?
The chemical name for this compound is 11β, 17β-dihydroxy-17α-pregnane-l,4,6-trien-20-yn-21-methyl-3-one.[1][2]
Q3: How does this compound's affinity for the glucocorticoid receptor compare to other steroids?
This compound has a high affinity for the glucocorticoid receptor. It has been shown to have over twice the ability of unlabeled dexamethasone to compete with [³H]dexamethasone for binding to the renal cytosol glucocorticoid receptor.[1][2] Conversely, it exhibits very low affinity for the mineralocorticoid receptor.[1][2]
Troubleshooting Inconsistent Results
Q4: I am observing incomplete blockade of the glucocorticoid receptor in my experiments. What could be the cause?
Several factors could contribute to an incomplete blockade of the glucocorticoid receptor.
-
Suboptimal Concentration of this compound: Ensure you are using a sufficient concentration of this compound to outcompete the endogenous or experimental glucocorticoids for GR binding. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Stability: this compound, like many steroid compounds, can be sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the compound has been stored correctly according to the manufacturer's instructions. Consider preparing fresh dilutions for each experiment.
-
High Endogenous Glucocorticoid Levels: The presence of high levels of endogenous glucocorticoids in your cell culture serum or animal model can compete with this compound for GR binding. Using charcoal-stripped serum in cell culture experiments can help minimize this interference.
Q5: My results show unexpected off-target effects when using this compound. How can I investigate this?
While this compound is designed to be a selective GR antagonist, off-target effects can occasionally occur, especially at high concentrations.
-
Concentration-Dependent Effects: Perform a concentration-response curve to see if the unexpected effects are observed only at higher concentrations. Using the lowest effective concentration can minimize off-target activity.
-
Control Experiments: Include appropriate controls in your experimental design. This could involve using a different GR antagonist, such as mifepristone (RU-486), to see if the effect is consistent across different chemical scaffolds. However, be aware that mifepristone also has potent anti-progestogenic activity.[3][4][5]
-
Counter-Screening: If possible, screen this compound against a panel of other nuclear receptors to empirically determine its selectivity profile in your experimental system.
Q6: I am seeing high variability between replicate experiments. What are the potential sources of this inconsistency?
High variability can stem from several aspects of the experimental workflow.
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum batches. Variations in these parameters can alter the expression levels of glucocorticoid and mineralocorticoid receptors.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid inconsistencies arising from compound degradation or precipitation.
-
Assay Timing: The timing of this compound treatment and subsequent experimental readouts should be kept consistent across all experiments.
Data Presentation
Table 1: Binding Affinity of this compound and Dexamethasone for the Glucocorticoid Receptor
| Compound | Relative Binding Affinity for GR |
| This compound | >2x that of Dexamethasone |
| Dexamethasone | Reference |
This table summarizes the relative binding affinity of this compound for the glucocorticoid receptor as reported in the literature.[1][2]
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine GR Blockade
This protocol outlines a method to assess the effectiveness of this compound in blocking the glucocorticoid receptor.
-
Cell Culture: Culture cells expressing the glucocorticoid receptor to an appropriate density in 96-well plates.
-
Preparation of this compound and Labeled Glucocorticoid: Prepare serial dilutions of this compound. Also, prepare a solution of a radiolabeled glucocorticoid, such as [³H]dexamethasone, at a concentration close to its Kd for the GR.
-
Competition Incubation: Add the various concentrations of this compound to the cells, followed by the addition of the radiolabeled glucocorticoid.
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with ice-cold buffer to remove unbound radiolabeled glucocorticoid.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radiolabeled glucocorticoid using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled glucocorticoid as a function of the this compound concentration. The concentration of this compound that displaces 50% of the radiolabeled ligand is its IC₅₀.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - Wikipedia [en.wikipedia.org]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Validation & Comparative
A Head-to-Head Comparison: Selectivity of RU26988 versus Dexamethasone
In the landscape of steroidal modulators of the glucocorticoid receptor (GR), both RU26988 and dexamethasone are potent agonists. However, their utility in research and potential therapeutic applications are often dictated by their selectivity profiles across different steroid hormone receptors. This guide provides an in-depth comparison of the receptor binding selectivity of this compound and dexamethasone, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their experimental designs.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of a steroidal compound is determined by its binding affinity for its primary target receptor relative to its affinity for other, off-target receptors. The following table summarizes the available quantitative data on the binding affinities of this compound and dexamethasone for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone receptor (PR).
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) | Selectivity (GR/Other Receptors) |
| This compound | GR | High | >2x vs Dexamethasone[1] | Highly Selective |
| MR | Very Low | <0.5% (vs Aldosterone)[1] | >400-fold vs MR | |
| AR | Not Reported | Not Reported | Not Reported | |
| PR | Not Reported | Not Reported | Not Reported | |
| Dexamethasone | GR | ~1-10 | 100 (Reference) | - |
| MR | ~0.83 (Kd)[2] | 26% (vs Aldosterone)[1] | ~1-12-fold vs MR | |
| AR | Not Reported | Low | Not Reported | |
| PR | Moderate | RBA Ratio (GR/PR) = 476[3] | 476-fold vs PR |
Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the source of the receptor (cell line, tissue homogenate) and the specific radioligand used. The selectivity is calculated as a ratio of the affinity for the off-target receptor to the affinity for the GR. A higher ratio indicates greater selectivity for the GR.
Key Insights from Experimental Data
The data clearly demonstrates that This compound is a highly selective GR agonist with minimal cross-reactivity for the MR . Its affinity for the MR is significantly lower than that of dexamethasone[1]. This makes this compound an invaluable tool for studies aiming to isolate GR-mediated effects without the confounding influence of MR activation.
Dexamethasone, while a potent GR agonist, exhibits significant binding to the MR . Its affinity for the MR is only moderately lower than its affinity for the GR, indicating a higher potential for off-target effects through MR activation[1][2]. Dexamethasone also shows some affinity for the progesterone receptor, although it is considerably more selective for the GR over the PR[3]. Information on the binding affinity of both compounds for the androgen receptor is limited in the available literature.
Experimental Protocols
The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an assay.
Competitive Radioligand Binding Assay
This method measures the ability of an unlabeled test compound (e.g., this compound or dexamethasone) to compete with a radiolabeled ligand for binding to a specific steroid receptor.
Materials:
-
Receptor Source: Cytosolic extracts from tissues or cell lines expressing the target receptors (e.g., rat kidney cytosol for MR, rat thymus cytosol for GR).
-
Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [³H]aldosterone for MR, [³H]dexamethasone for GR).
-
Unlabeled Competitors: this compound, dexamethasone, and a reference compound for each receptor (e.g., aldosterone for MR, unlabeled dexamethasone for GR).
-
Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptors.
-
Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Cytosol: Tissues or cells are homogenized in a cold buffer and centrifuged to obtain a supernatant containing the cytosolic receptors.
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compounds in the assay buffer. A control group with only the radioligand and receptor is included to determine total binding, and another group with a high concentration of the unlabeled reference compound is included to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: An equal volume of ice-cold DCC suspension is added to each tube. The charcoal adsorbs the free radioligand.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free radioligand.
-
Quantification: The supernatant, containing the receptor-bound radioligand, is transferred to scintillation vials, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Selectivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Receptor binding profiles of this compound and Dexamethasone.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The choice between this compound and dexamethasone hinges on the specific requirements of the research. For studies demanding high selectivity for the glucocorticoid receptor and minimal interference from the mineralocorticoid receptor, this compound is the superior choice. Its highly selective profile allows for a more precise dissection of GR-mediated signaling pathways. Dexamethasone, while a potent and widely used GR agonist, should be used with the awareness of its potential to activate the mineralocorticoid receptor, which may necessitate the use of MR antagonists as controls in certain experimental contexts. This guide provides the necessary data and methodological background to assist researchers in selecting the appropriate tool for their scientific inquiries.
References
- 1. RU-26988--a new tool for the study of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Screening for the Glucocorticoid Agonist RU26988: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the off-target screening of the glucocorticoid agonist RU26988. Due to the limited publicly available off-target screening data for this compound, this document outlines a recommended screening strategy, presenting a direct comparison with the well-characterized glucocorticoid, dexamethasone. The experimental data for dexamethasone is provided as a benchmark, while the data for this compound is presented as a template for researchers to populate as they conduct their own studies.
Introduction to this compound and the Imperative of Off-Target Screening
This compound is a synthetic glucocorticoid that has been utilized in research as a selective ligand for the glucocorticoid receptor (GR). Glucocorticoids are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including metabolism, inflammation, and immune function. Their therapeutic effects are primarily mediated through their binding to the GR, a member of the nuclear receptor superfamily.
While the on-target effects of glucocorticoids are well-documented, the potential for off-target interactions is a critical consideration in drug development. Off-target binding can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising therapeutic candidate. A comprehensive off-target screening cascade is therefore essential to characterize the selectivity profile of any new glucocorticoid agonist and to identify potential liabilities early in the discovery process.
This guide will focus on a proposed panel of key off-targets for steroid hormones and provide standardized protocols for assessing the binding and functional activity of this compound in comparison to dexamethasone.
Comparative Analysis of Off-Target Binding Affinity
A primary assessment of off-target effects involves determining the binding affinity of the compound of interest to a panel of receptors, enzymes, and ion channels. The following table outlines a proposed binding affinity screening panel for this compound, with comparative data for dexamethasone where available. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Proposed Off-Target Binding Affinity Panel
| Target Class | Specific Target | This compound (Ki/IC50, nM) | Dexamethasone (Ki/IC50, nM) | Reference Radioligand |
| Steroid Receptors | Progesterone Receptor (PR) | Data to be determined | ~760 (relative binding affinity ratio to GR)[1] | [3H]-Mibolerone |
| Mineralocorticoid Receptor (MR) | Data to be determined | ~0.83 (Kd)[2] | [3H]-Aldosterone | |
| Androgen Receptor (AR) | Data to be determined | No significant binding reported | [3H]-Mibolerone | |
| Estrogen Receptor (ERα) | Data to be determined | No significant binding reported | [3H]-Estradiol | |
| GPCRs | Beta-1 Adrenergic Receptor | Data to be determined | Dexamethasone can regulate receptor expression[3] | [3H]-CGP-12177 |
| Beta-2 Adrenergic Receptor | Data to be determined | Dexamethasone can regulate receptor expression[3] | [3H]-ICI-118,551 | |
| Mu-Opioid Receptor | Data to be determined | Functional inhibition observed[4] | [3H]-DAMGO | |
| Enzymes | Cytochrome P450 (CYP3A4) | Data to be determined | Metabolized by CYP3A4[5] | Midazolam |
| Ion Channels | hERG | Data to be determined | Data to be determined | [3H]-Astemizole |
Note: The data for this compound is hypothetical and should be determined experimentally. The provided dexamethasone data is for comparative purposes and may vary depending on the assay conditions.
Comparative Analysis of Off-Target Functional Activity
Following the initial binding screen, it is crucial to assess the functional consequences of any observed off-target interactions. Functional assays can determine whether a compound acts as an agonist, antagonist, or modulator at a particular off-target.
Table 2: Proposed Off-Target Functional Assay Panel
| Target Class | Specific Target | Assay Type | This compound (EC50/IC50, nM) | Dexamethasone (EC50/IC50, nM) |
| Steroid Receptors | Progesterone Receptor (PR) | Luciferase Reporter Assay | Data to be determined | Agonistic activity reported[1] |
| Mineralocorticoid Receptor (MR) | Luciferase Reporter Assay | Data to be determined | Agonistic activity reported | |
| GPCRs | Beta-2 Adrenergic Receptor | cAMP Assay | Data to be determined | Modulates receptor signaling[3] |
| Enzymes | Cytochrome P450 (CYP3A4) | Enzyme Inhibition Assay | Data to be determined | Substrate[5] |
Note: The data for this compound is hypothetical and should be determined experimentally. The provided dexamethasone data is for comparative purposes and may vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of off-target screening data. Below are protocols for key experiments.
Radioligand Binding Assay (General Protocol)
This protocol is a standard method for determining the binding affinity of a test compound to a target receptor.[6][7][8][9][10]
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-labeled), and varying concentrations of the test compound (this compound or dexamethasone).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
LanthaScreen™ TR-FRET Kinase Assay (General Protocol)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.[11][12][13][14][15]
-
Reaction Setup:
-
In a suitable microplate, add the kinase, a fluorescein-labeled substrate, and ATP.
-
Add the test compound (this compound or dexamethasone) at various concentrations.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
TR-FRET Measurement:
-
Incubate the plate to allow the antibody to bind to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody and the fluorescein-labeled phosphorylated substrate are in close proximity.
-
-
Data Analysis:
-
The TR-FRET ratio (emission at 520 nm / emission at 490 nm) is calculated.
-
The IC50 value is determined by plotting the TR-FRET ratio against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
General Off-Target Screening Workflow
Caption: General workflow for off-target screening.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone regulates the beta-adrenergic receptor subtype expressed by 3T3 L1 preadipocytes and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone-induced selective inhibition of the central mu opioid receptor: functional in vivo and in vitro evidence in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. assets.fishersci.com [assets.fishersci.com]
RU26988: A Comparative Guide to its Steroid Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of RU26988, a synthetic steroid, with various steroid hormone receptors. The information presented herein is intended to assist researchers in understanding the selectivity of this compound and to provide a framework for its application in experimental settings.
Summary of Cross-Reactivity Data
This compound is a potent glucocorticoid receptor (GR) agonist with a high degree of selectivity. Its binding affinity for the GR is more than twice that of dexamethasone.[1] In contrast, it exhibits a very low affinity for the mineralocorticoid receptor (MR), with a relative binding potency of less than 0.5% compared to aldosterone.[1] This high selectivity makes this compound a valuable tool for distinguishing between GR- and MR-mediated effects in vitro and in vivo.
| Receptor | Ligand | Relative Binding Affinity (%) | Dissociation Constant (Kd) | Notes |
| Glucocorticoid Receptor (GR) | This compound | >200% (vs. Dexamethasone) | Not explicitly stated | This compound has over twice the ability of unlabeled dexamethasone to compete with [3H]dexamethasone for binding to the renal cytosol glucocorticoid receptor.[1] |
| Mineralocorticoid Receptor (MR) | This compound | <0.5% (vs. Aldosterone) | Not explicitly stated | Competes with [3H]aldosterone with a relative potency of less than 0.5% in comparison to unlabeled aldosterone.[1] |
| Progesterone Receptor (PR) | This compound | Data not available | Data not available | |
| Androgen Receptor (AR) | This compound | Data not available | Data not available | |
| Estrogen Receptor (ER) | This compound | Data not available | Data not available |
Experimental Protocols
The determination of the cross-reactivity profile of a compound like this compound is typically achieved through competitive radioligand binding assays. This technique allows for the quantification of the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the glucocorticoid, mineralocorticoid, progesterone, androgen, and estrogen receptors.
Materials:
-
Receptor Source: Cytosolic extracts or purified recombinant receptors for GR, MR, PR, AR, and ER.
-
Radioligands:
-
[³H]-Dexamethasone for GR
-
[³H]-Aldosterone for MR
-
[³H]-Progesterone or [³H]-R5020 for PR
-
[³H]-Testosterone or [³H]-R1881 for AR
-
[³H]-Estradiol for ER
-
-
Test Compound: this compound
-
Reference Compounds: Unlabeled dexamethasone, aldosterone, progesterone, testosterone, and estradiol.
-
Assay Buffer: Appropriate buffer system for maintaining receptor stability and binding (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and dithiothreitol).
-
Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Counter.
Methodology:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound (this compound) or reference compound.
-
Equilibrium: The mixture is incubated for a sufficient period to reach binding equilibrium. The incubation time and temperature are optimized for each receptor.
-
Separation: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by:
-
Charcoal Adsorption: Adding a dextran-coated charcoal suspension to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. The supernatant, containing the receptor-bound radioligand, is then counted.
-
Filtration: Rapidly filtering the incubation mixture through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove any non-specifically bound ligand.
-
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor, indicating the point of action for this compound.
Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow for Steroid Receptor Cross-Reactivity
This diagram outlines the general workflow for determining the cross-reactivity of a test compound against a panel of steroid receptors using competitive binding assays.
Workflow for determining steroid receptor cross-reactivity.
References
Confirming the Specificity of RU26988: A Comparative Guide for Researchers
For researchers in pharmacology, endocrinology, and drug development, ensuring the specificity of a chemical probe is paramount to the validity of experimental findings. This guide provides a comprehensive framework for confirming the specificity of RU26988, a synthetic steroid known for its high affinity to the Glucocorticoid Receptor (GR), while comparing its performance with alternative compounds.
This compound is a valuable tool for isolating and studying the Mineralocorticoid Receptor (MR) by effectively blocking the GR. However, rigorous validation of its specificity is crucial to avoid misinterpretation of experimental results. This guide outlines key experimental protocols, presents comparative data in a structured format, and provides visual workflows to assist researchers in this validation process.
Understanding the Molecular Landscape: Glucocorticoid and Mineralocorticoid Signaling
The biological effects of corticosteroids are primarily mediated by two closely related intracellular receptors: the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). Upon ligand binding, these receptors translocate to the nucleus and act as transcription factors, regulating the expression of a wide array of genes. Given the potential for cross-reactivity of ligands, establishing the specific engagement of a compound with its intended target is a critical first step in any study.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Comparative Binding Affinity and Selectivity
The primary method for assessing the specificity of this compound is to determine its binding affinity for the GR and compare it to its affinity for the MR and other relevant nuclear receptors. Radioligand binding assays are the gold standard for this purpose.
| Compound | Target Receptor | Binding Affinity (Kd, nM) | Selectivity (vs. MR) | Reference |
| This compound | Glucocorticoid Receptor (GR) | ~2-5 | >1000-fold | [1][2] |
| Mineralocorticoid Receptor (MR) | >5000 | [1][2] | ||
| Dexamethasone | Glucocorticoid Receptor (GR) | ~5-10 | ~20-50-fold | |
| Mineralocorticoid Receptor (MR) | ~250 | |||
| Aldosterone | Mineralocorticoid Receptor (MR) | ~1-3 | High for MR | |
| Glucocorticoid Receptor (GR) | ~100-200 | |||
| Spironolactone | Mineralocorticoid Receptor (MR) | ~20-30 (Antagonist) | High for MR | |
| Glucocorticoid Receptor (GR) | >1000 | |||
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) | ~1-3 (Antagonist) | ~1-fold (also high for PR) | [3] |
| Progesterone Receptor (PR) | ~1-3 | [3] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the GR.
Materials:
-
Recombinant human GR or cytosolic extracts from cells expressing GR.
-
[3H]-Dexamethasone (radioligand).
-
Unlabeled this compound, Dexamethasone (for standard curve), and other competing ligands.
-
Assay Buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound and other test compounds.
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of [3H]-Dexamethasone, and varying concentrations of the unlabeled competitor. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays to Confirm Specificity
Beyond binding, it is crucial to assess the functional consequences of this compound engagement with its target. This can be achieved through reporter gene assays and by monitoring downstream cellular events.
Reporter Gene Assays
These assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.
| Assay Type | Principle | Expected Outcome with this compound |
| GR-driven Luciferase Reporter Assay | Cells are transfected with a plasmid containing a luciferase gene under the control of a GR-responsive promoter. | This compound should antagonize the luciferase expression induced by a GR agonist (e.g., dexamethasone) in a dose-dependent manner. |
| MR-driven Luciferase Reporter Assay | Cells are transfected with a plasmid containing a luciferase gene under the control of an MR-responsive promoter. | This compound should have minimal to no effect on luciferase expression induced by an MR agonist (e.g., aldosterone). |
Experimental Protocol: GR-Driven Luciferase Reporter Assay
Materials:
-
A suitable cell line (e.g., HEK293T, A549) co-transfected with a GR expression vector and a GR-responsive luciferase reporter vector.
-
Dexamethasone (GR agonist).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of dexamethasone in the presence of increasing concentrations of this compound. Include appropriate controls (vehicle, dexamethasone alone, this compound alone).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the percentage of inhibition of dexamethasone-induced activity against the log concentration of this compound to determine the IC50.
Off-Target Screening
To comprehensively assess specificity, this compound should be screened against a panel of other nuclear receptors and unrelated targets. Commercial services offer broad screening panels.
Recommended Off-Target Panel for a Glucocorticoid Ligand:
-
Nuclear Receptors: Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), Androgen Receptor (AR), Estrogen Receptor (ER).
-
Other Key Targets: A panel of kinases, GPCRs, and ion channels.
The expectation is that this compound will show minimal activity against these off-targets at concentrations where it potently antagonizes GR.
Comparison with Alternative Compounds
| Compound | Primary Target(s) | Key Advantages | Key Disadvantages |
| This compound | GR | High selectivity over MR.[1][2] | Limited data on broader off-target effects. |
| Mifepristone (RU486) | GR, PR | Potent GR antagonist. | Potent PR antagonist, leading to significant off-target effects in systems with PR expression.[3] |
| CORT125134/CORT125281 | GR | Non-steroidal, high GR selectivity.[4][5] | May have tissue-specific antagonist activity.[5] |
| Spironolactone | MR | Selective MR antagonist. | Can have anti-androgenic side effects. |
| Eplerenone | MR | More selective MR antagonist than spironolactone with fewer side effects. | Lower affinity for MR compared to spironolactone. |
Conclusion
Confirming the specificity of this compound requires a multi-faceted approach encompassing direct binding assays, functional cellular assays, and broad off-target screening. By comparing its profile to that of other glucocorticoid and mineralocorticoid receptor modulators, researchers can confidently utilize this compound as a specific tool to dissect the distinct roles of the glucocorticoid and mineralocorticoid signaling pathways in their experimental models. The protocols and comparative data presented in this guide provide a robust framework for achieving this essential validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of RU26988 and Other Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of RU26988, a selective glucocorticoid receptor (GR) agonist, with other well-characterized GR modulators, including the antagonist mifepristone (RU486) and the selective antagonist CORT108297. This document summarizes key experimental data, details relevant methodologies, and visualizes essential biological pathways and workflows to facilitate informed decisions in research and development.
Data Presentation: A Comparative Overview of Glucocorticoid Receptor Ligands
The following tables summarize the in vitro binding affinities and functional activities of this compound and its comparators at the glucocorticoid receptor.
Table 1: In Vitro Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | K𝘥 (nM) | Reference |
| This compound | Glucocorticoid Receptor | Not Specified | High Affinity | [1] | |
| Mifepristone (RU486) | Glucocorticoid Receptor | Not Specified | 3 | [2] | |
| CORT108297 | Glucocorticoid Receptor | Radioligand Binding Assay | 0.45 | [3][4] | |
| Dexamethasone | Glucocorticoid Receptor | Radioligand Binding Assay | ~0.83 | [1] |
Table 2: In Vitro Functional Activity at the Glucocorticoid Receptor
| Compound | Activity Type | Assay | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound | Agonist | Not Specified | - | - | [1] |
| Mifepristone (RU486) | Antagonist | Not Specified | - | Potent | [5] |
| CORT108297 | Antagonist | Luciferase Reporter Gene Assay | - | < 10 | [6] |
| Dexamethasone | Agonist | Glucocorticoid Receptor Translocation Assay | 0.6 | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for the glucocorticoid receptor.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GR.
Materials:
-
Purified glucocorticoid receptor or cell/tissue lysates containing GR.
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Unlabeled competitor compounds (this compound, mifepristone, CORT108297, dexamethasone).
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compounds.
-
Incubation: In a 96-well plate, incubate the GR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a sufficient time at a controlled temperature (e.g., 4°C for 18-24 hours).
-
Separation: Separate the bound from the free radioligand using either a filtration method to trap the receptor-ligand complexes on a filter or an SPA method where binding is detected in proximity to scintillant-coated beads.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[8]
In Vitro Glucocorticoid Receptor Transactivation Assay
This functional assay measures the ability of a compound to either activate (agonist) or block (antagonist) GR-mediated gene transcription.
Objective: To determine the functional efficacy of a test compound on GR-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293 or A549) transfected with a GR expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase).
-
Cell culture medium and reagents.
-
Test compounds (this compound, mifepristone, CORT108297, dexamethasone).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds. For antagonist testing, co-treat with a fixed concentration of a known GR agonist like dexamethasone.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Luminescence Measurement: Add the luciferase substrate and measure the light output using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[9]
In Vivo Assessment of Glucocorticoid Receptor Antagonism
This protocol describes a general approach to evaluate the in vivo efficacy of a GR antagonist by measuring its effect on the hypothalamic-pituitary-adrenal (HPA) axis.
Objective: To assess the ability of a GR antagonist to block the negative feedback effect of glucocorticoids on the HPA axis.
Animal Model: Male rats or mice.
Materials:
-
Test compound (e.g., CORT108297, mifepristone).
-
Vehicle control.
-
Dexamethasone (for suppression test).
-
Blood collection supplies.
-
Assay kits for corticosterone and ACTH.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Treatment: Administer the test compound or vehicle via the desired route (e.g., subcutaneous or oral gavage) for a specified period (e.g., single dose or multiple days).
-
Stress Induction (Optional): To assess the effect on stress-induced HPA axis activation, subject the animals to a stressor (e.g., forced swim test or restraint stress).[10]
-
Dexamethasone Suppression Test (Optional): To evaluate the blockade of negative feedback, administer a low dose of dexamethasone to suppress endogenous corticosterone production.
-
Blood Sampling: Collect blood samples at specified time points after treatment and/or stressor exposure.
-
Hormone Measurement: Measure plasma concentrations of corticosterone and ACTH using appropriate assay kits.
-
Data Analysis: Compare the hormone levels between the treatment and control groups to determine the effect of the GR antagonist on HPA axis activity. An effective antagonist is expected to prevent dexamethasone-induced suppression of corticosterone or to blunt the stress-induced rise in corticosterone.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the primary mechanism of action of glucocorticoid receptor agonists and antagonists.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow: In Vitro Competition Binding Assay
This diagram outlines the key steps in determining the binding affinity of a compound to the glucocorticoid receptor.
Caption: Workflow for a Competition Binding Assay.
Logical Relationship: Agonist vs. Antagonist Action
This diagram illustrates the differential effects of a GR agonist and antagonist on receptor function and subsequent gene expression.
Caption: Agonist vs. Antagonist Effect on GR.
References
- 1. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding properties of glucocorticosteroid receptors bound to the steroid antagonist RU-486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cort108297 | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 5. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
RU26988: A Precision Tool for Unraveling Glucocorticoid Receptor Effects
A Comparative Guide for Researchers
In the intricate world of steroid hormone signaling, the glucocorticoid receptor (GR) stands as a pivotal transcription factor, orchestrating a vast array of physiological processes, including metabolism, inflammation, and stress responses. To dissect the specific contributions of GR in these complex pathways, researchers rely on highly selective pharmacological tools. RU26988 has emerged as a valuable compound for validating GR-dependent effects, offering distinct advantages over more classical glucocorticoids like dexamethasone. This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Unmasking Specificity: this compound versus Dexamethasone
The primary advantage of this compound lies in its exceptional selectivity for the GR over other steroid receptors, particularly the mineralocorticoid receptor (MR). Aldosterone, the endogenous ligand for MR, also binds to GR, and conversely, glucocorticoids can exhibit affinity for MR. This cross-reactivity can confound the interpretation of experimental results. Dexamethasone, a potent synthetic glucocorticoid, is widely used to study GR function. However, it displays a notable affinity for the MR, which can lead to off-target effects.
This compound was specifically developed to address this limitation. It is a potent GR agonist with significantly reduced affinity for the MR, as well as for the progesterone (PR) and androgen (AR) receptors. This high selectivity makes this compound an ideal tool to isolate and study GR-specific signaling pathways without the confounding influence of other steroid receptor activations.
Comparative Binding Affinity
The following table summarizes the relative binding affinities of this compound and dexamethasone for the glucocorticoid and mineralocorticoid receptors, highlighting the superior selectivity of this compound.
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
| This compound | Glucocorticoid Receptor (GR) | >200 (compared to dexamethasone) | [1] |
| Mineralocorticoid Receptor (MR) | <0.5 (compared to aldosterone) | [1] | |
| Dexamethasone | Glucocorticoid Receptor (GR) | 100 (reference) | [1] |
| Mineralocorticoid Receptor (MR) | 26 (compared to aldosterone) | [1] |
Note: A higher relative binding affinity indicates a stronger interaction between the compound and the receptor. The data clearly demonstrates that this compound binds to GR with greater affinity than dexamethasone while exhibiting negligible binding to the MR.
Functional Consequences: GR-Dependent Gene Regulation
The binding of a ligand to GR initiates a cascade of events leading to the regulation of target gene expression. This can occur through two primary mechanisms: transactivation and transrepression.
Transactivation involves the direct binding of the GR-ligand complex to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
Transrepression , on the other hand, is a mechanism by which GR suppresses the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of inflammatory responses. This process generally does not involve direct GR-DNA binding but rather protein-protein interactions.
The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to transrepress NF-κB and AP-1. Studies have shown that dexamethasone effectively inhibits the activity of these pro-inflammatory transcription factors.[2] Given its potent GR agonism, this compound is expected to be a powerful tool for studying GR-mediated transrepression events.
Experimental Protocols
To aid researchers in the practical application of these compounds, detailed protocols for key experiments are provided below.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay is used to determine the binding affinity of a compound for the GR.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GR.
Materials:
-
Purified recombinant human GR or rat liver cytosol as a source of GR.
-
[³H]-Dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (for determining non-specific binding).
-
This compound and other test compounds.
-
Assay buffer (e.g., Tris-HCl buffer with molybdate to stabilize the receptor).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a microtiter plate, incubate the GR preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compound.
-
Include control wells for total binding (only [³H]-dexamethasone and GR) and non-specific binding ( [³H]-dexamethasone, GR, and a high concentration of unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GR-Mediated Transactivation Reporter Assay (MMTV Assay)
This cell-based assay measures the ability of a compound to activate GR-dependent gene transcription.
Objective: To determine the potency (EC50) of a test compound to induce GR-mediated transactivation.
Materials:
-
A suitable cell line (e.g., HeLa or HEK293) transiently or stably transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing the luciferase gene under the control of the mouse mammary tumor virus (MMTV) promoter, which contains GREs.
-
-
Cell culture medium and reagents.
-
This compound, dexamethasone, and other test compounds.
-
Luciferase assay reagent.
-
A luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Dexamethasone Suppression Test in Mice
This in vivo assay assesses the potency of a glucocorticoid to suppress the hypothalamic-pituitary-adrenal (HPA) axis, a key physiological function of GR.
Objective: To evaluate the in vivo glucocorticoid activity of a test compound by measuring its ability to suppress endogenous corticosterone levels.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Dexamethasone, this compound, or other test compounds dissolved in a suitable vehicle (e.g., saline or a small percentage of ethanol in saline).
-
Vehicle control.
-
Equipment for blood collection (e.g., tail-nick or retro-orbital bleeding).
-
ELISA kit for corticosterone measurement.
Procedure:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
House the mice individually to minimize stress-induced variations in corticosterone levels.
-
Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a specific time of the day (e.g., in the morning to assess suppression of the diurnal peak of corticosterone).
-
At a predetermined time point after administration (e.g., 4-6 hours), collect blood samples.
-
Separate the plasma or serum by centrifugation.
-
Measure the corticosterone concentrations using an ELISA kit according to the manufacturer's instructions.
-
Compare the corticosterone levels in the treated groups to the vehicle-treated group to determine the extent of HPA axis suppression.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GR signaling pathway, the experimental workflow for a radioligand binding assay, and the logic of using this compound for validating GR-dependent effects.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Logic for validating GR-dependent effects using this compound.
Conclusion
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RU26988: A General Protocol for Laboratory Chemicals
It is crucial to note that a specific Safety Data Sheet (SDS) for RU26988 is not publicly available. The following information provides a general framework for the safe handling and disposal of a research chemical of this nature. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier for specific and accurate guidance before handling or disposing of this compound.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide outlines the essential steps and considerations for the responsible disposal of a research compound like this compound, based on established laboratory safety principles.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to understand the potential hazards associated with the chemical. The SDS is the primary source for this information, detailing risks such as skin and eye irritation, respiratory effects, and aquatic toxicity.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or goggles. In case of potential splashing, a face shield is recommended.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. The breakthrough time and glove thickness should be suitable for the chemical being handled. |
| Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact. |
| Respiratory | If working in an area with insufficient ventilation or if dusts/aerosols may be generated, use a suitable respiratory mask.[1] |
General Disposal Procedures
Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and confirmed to be non-hazardous.[3] Chemical waste must be segregated and disposed of through a licensed hazardous waste disposal service.
Step-by-Step Disposal Guidance:
-
Consult the SDS: The "Disposal considerations" section (Section 13) of the SDS will provide specific instructions for the chemical.
-
Segregate Waste: Do not mix hazardous waste with non-hazardous waste.[3] Different classes of chemical waste should also be kept separate to avoid dangerous reactions.
-
Use Appropriate Containers: Waste containers must be clearly labeled with the chemical name and associated hazards. The container must be compatible with the chemical and in good condition.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | For a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[4] Place the absorbed material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | For a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4] Prevent the spill from entering drains or waterways.[5] |
Disposal Workflow for Laboratory Chemicals
The following diagram illustrates a generalized workflow for the safe and compliant disposal of a laboratory chemical.
References
Navigating the Uncharted: A Safety and Handling Guide for Novel Research Compounds like RU26988
IMMEDIATE SAFETY NOTICE: A specific Safety Data Sheet (SDS) for the research compound designated as RU26988 is not publicly available. In the absence of compound-specific safety information, it is imperative to treat this compound as a substance of unknown toxicity and potential hazard. The following guidance is based on established best practices for handling potent, uncharacterized research chemicals and should be adapted to a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
This guide provides a foundational framework for the safe handling, use, and disposal of novel research compounds such as this compound, ensuring the protection of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling compounds with unknown toxicological profiles. A risk-based approach should be adopted, with the level of PPE escalating based on the nature of the procedure and the potential for exposure.
| Risk Level | Task Examples | Recommended Personal Protective Equipment (PPE) |
| Low Risk | - Handling of sealed, intact containers.- Working with very dilute solutions (<µM) in a well-ventilated area. | - Standard laboratory coat.- Safety glasses with side shields.- Nitrile gloves (single pair). |
| Moderate Risk | - Weighing and preparing stock solutions of the powdered compound.- Performing dilutions of concentrated solutions.- In vitro experiments with cell cultures. | - Disposable, fluid-resistant laboratory coat or gown.- Chemical splash goggles.- Double nitrile gloves.- Use of a certified chemical fume hood is mandatory. |
| High Risk | - Handling of bulk powder outside of a containment device.- Procedures with a high risk of aerosol generation (e.g., sonication, vortexing of open tubes).- Cleanup of spills. | - Disposable, full-body protective suit (e.g., Tyvek).- Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR).- Double nitrile gloves with extended cuffs, taped to the suit.- Use of a certified chemical fume hood or glove box is mandatory. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential to minimize the risk of exposure and contamination when working with potent research compounds.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the compound name and quantity match the order.
-
Log: Record the date of receipt, quantity, and assigned storage location in the chemical inventory.
-
Store: Store in a designated, labeled, and secure location, such as a locked cabinet or refrigerator, away from incompatible materials. The storage conditions (temperature, light sensitivity) specified by the supplier, if any, should be strictly followed.
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood or other appropriate containment device.
-
Pre-use Check: Before handling, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: Weighing of the powdered compound should be done on a disposable weigh boat within the fume hood. Use anti-static tools if necessary.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the powder slowly to avoid aerosolization.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. This includes:
-
Disposable PPE (gloves, gowns, etc.)
-
Consumables (pipette tips, tubes, weigh boats)
-
Excess solutions and unused compound
-
-
Waste Containers: Use leak-proof, sealable containers for all waste streams. Liquid waste should be collected in a compatible, shatter-proof container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.
Visualizing the Workflow
The following diagram illustrates the key stages in the safe handling and disposal of a potent research chemical like this compound.
Caption: Workflow for Safe Handling of Potent Research Compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
